Diethoxymethylsilicon
Description
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Properties
Molecular Formula |
C5H11O2Si |
|---|---|
Molecular Weight |
131.22 g/mol |
InChI |
InChI=1S/C5H11O2Si/c1-3-6-5(8)7-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
GSPGDJGLXPJZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si] |
Origin of Product |
United States |
Foundational & Exploratory
Diethoxymethylsilane (CAS 2031-62-1): A Comprehensive Technical Guide for Advanced Synthesis and Material Science
Introduction
Diethoxymethylsilane (DEMS), with the CAS registry number 2031-62-1, is a versatile organosilicon compound that has emerged as a crucial reagent and building block in modern organic synthesis and materials science.[1] Its unique molecular architecture, featuring a reactive silicon-hydride (Si-H) bond and two hydrolyzable ethoxy groups, imparts a dual functionality that enables its participation in a wide array of chemical transformations. This guide provides an in-depth exploration of the core properties, reactivity, and applications of Diethoxymethylsilane, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of its key reactions, provide practical experimental protocols, and offer insights into its safe and effective utilization.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of Diethoxymethylsilane is fundamental to its application in research and development.
Physical and Chemical Properties
Diethoxymethylsilane is a colorless, clear liquid with a characteristic mild odor.[2] It is a highly flammable liquid and vapor, necessitating careful handling and storage away from ignition sources. The compound is sensitive to moisture and will decompose in contact with water.[3]
| Property | Value | Source(s) |
| CAS Number | 2031-62-1 | [4] |
| Molecular Formula | C5H14O2Si | [5] |
| Molecular Weight | 134.25 g/mol | [4] |
| Boiling Point | 94-95 °C | |
| Density | 0.838 g/mL at 20 °C | [3] |
| Flash Point | -1 °C | [6] |
| Refractive Index | ~1.376 at 20 °C | [6] |
| Water Solubility | Decomposes | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of Diethoxymethylsilane.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Diethoxymethylsilane provides a clear fingerprint of its structure. The key resonances are:
-
Si-H Proton: A septet or multiplet around 4.6-4.7 ppm. The coupling to the methyl protons results in this characteristic multiplicity.
-
-OCH₂- Protons (Ethoxy group): A quartet around 3.7-3.8 ppm due to coupling with the methyl protons of the ethoxy group.
-
-CH₃ Protons (Ethoxy group): A triplet around 1.2 ppm, coupled to the methylene protons of the ethoxy group.
-
Si-CH₃ Protons: A doublet around 0.1-0.2 ppm, coupled to the Si-H proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of Diethoxymethylsilane shows three distinct signals corresponding to the different carbon environments:
-
-OCH₂- Carbon (Ethoxy group): Approximately 58-59 ppm.
-
-CH₃ Carbon (Ethoxy group): Approximately 18-19 ppm.
-
Si-CH₃ Carbon: Approximately -8 to -9 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of Diethoxymethylsilane is characterized by several key absorption bands that confirm the presence of its functional groups:
-
Si-H Stretch: A strong, sharp band in the region of 2150-2100 cm⁻¹. This is a highly diagnostic peak for hydrosilanes.
-
C-H Stretch (Alkyl): Multiple bands in the 2975-2885 cm⁻¹ region.
-
Si-O-C Stretch: Strong absorptions in the 1100-1000 cm⁻¹ region.
-
CH₃ Bending: A band around 1250 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Diethoxymethylsilane results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 134 may be observed, though it can be of low intensity due to the lability of the molecule. Key fragmentation pathways include the loss of ethoxy and methyl groups.[7]
Reactivity and Mechanistic Insights
The synthetic utility of Diethoxymethylsilane stems from the reactivity of its Si-H and Si-OEt bonds.
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., C=C or C≡C), is a cornerstone of organosilicon chemistry.[1] Diethoxymethylsilane is an excellent reagent for this transformation, typically catalyzed by transition metal complexes, most notably those of platinum and rhodium.[1]
Mechanism: The Chalk-Harrod Mechanism
A widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle involves:
-
Oxidative Addition: The Si-H bond of Diethoxymethylsilane adds to the low-valent metal center.
-
Olefin Coordination: The alkene or alkyne substrate coordinates to the metal complex.
-
Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond.
-
Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to yield the hydrosilylated product and regenerate the active catalyst.
Chalk-Harrod Mechanism for Hydrosilylation.
Reduction of Carbonyl Compounds
Diethoxymethylsilane serves as a mild and selective reducing agent for carbonyl compounds, converting aldehydes and ketones to their corresponding alcohols.[8] This reduction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a transition metal catalyst.
Mechanism of Lewis Acid-Catalyzed Carbonyl Reduction
The mechanism involves the activation of the carbonyl group by the Lewis acid, followed by hydride transfer from the silane.
-
Lewis Acid Activation: The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Hydride Transfer: The hydridic hydrogen from Diethoxymethylsilane attacks the activated carbonyl carbon.
-
Silyl Ether Formation: This results in the formation of a silyl ether intermediate.
-
Hydrolysis: Subsequent workup with water hydrolyzes the silyl ether to yield the desired alcohol.
Mechanism of Lewis Acid-Catalyzed Carbonyl Reduction.
Applications in Synthesis and Materials Science
The unique reactivity of Diethoxymethylsilane underpins its diverse applications.
Organic Synthesis
-
Asymmetric Hydrosilylation: In combination with chiral catalysts, Diethoxymethylsilane is employed in enantioselective hydrosilylation reactions to produce chiral organosilicon compounds, which are valuable intermediates in pharmaceutical synthesis.
-
Tandem Reactions: The silyl ethers formed from the reduction of carbonyls can be used in situ for subsequent reactions, such as tandem aldol reactions.
-
Protecting Group Chemistry: The diethoxymethylsilyl group can be used as a protecting group for alcohols.
Materials Science and Surface Modification
-
Coupling Agent: Diethoxymethylsilane functions as a silane coupling agent, enhancing the adhesion between organic polymers and inorganic substrates like glass, metals, and ceramics.[6] This is crucial in the manufacturing of composites and coatings.[6]
-
Surface Modification: It is used to modify surfaces to impart hydrophobicity or to introduce reactive sites for further functionalization.[6]
-
Precursor for Silicones: Diethoxymethylsilane is a precursor for the synthesis of specialty silicone polymers, including modified silicone oils and resins. The hydrolysis and condensation of its ethoxy groups lead to the formation of polysiloxane networks.[6]
Experimental Protocols
The following are representative protocols for common applications of Diethoxymethylsilane. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagents:
-
1-Octene (1.12 g, 10 mmol)
-
Diethoxymethylsilane (1.48 g, 11 mmol)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene (10 µL)
-
Anhydrous toluene (20 mL)
-
-
Procedure:
-
To the flask, add 1-octene and anhydrous toluene.
-
Add Karstedt's catalyst to the stirred solution.
-
Add Diethoxymethylsilane dropwise from the dropping funnel over 10 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-(diethoxymethylsilyl)octane.
-
Protocol 2: BF₃·OEt₂-Promoted Reduction of Acetophenone
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
-
Reagents:
-
Acetophenone (1.20 g, 10 mmol)
-
Diethoxymethylsilane (2.01 g, 15 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.42 g, 10 mmol)
-
Anhydrous dichloromethane (DCM) (30 mL)
-
-
Procedure:
-
Dissolve acetophenone in anhydrous DCM in the flask and cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ dropwise to the stirred solution.
-
In the dropping funnel, dilute Diethoxymethylsilane with 10 mL of anhydrous DCM.
-
Add the silane solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting silyl ether can be hydrolyzed by stirring with a mixture of THF and 1M HCl for 1 hour.
-
Extract the product with ether, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to obtain 1-phenylethanol. The product can be further purified by column chromatography.
-
Safety and Handling
Diethoxymethylsilane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: It is a highly flammable liquid and vapor.[9] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use in a well-ventilated area and take precautionary measures against static discharge.[9]
-
Health Hazards: May cause skin and eye irritation.[6] Avoid inhalation of vapors.[6] Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Reactivity: Reacts with water and moisture.[5] It is incompatible with strong oxidizing agents, acids, and bases.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[10]
Conclusion
Diethoxymethylsilane is a powerful and versatile reagent with significant applications in both academic research and industrial processes. Its unique combination of a reactive hydride and hydrolyzable ethoxy groups allows for a broad range of transformations, from the formation of C-Si bonds via hydrosilylation to the selective reduction of carbonyls. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in the development of new synthetic methodologies and advanced materials.
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Technical Guide: Diethoxymethylsilane (DEMS) in Pharmaceutical Synthesis
Executive Summary
Diethoxymethylsilane (DEMS), CAS [2031-62-1], is a versatile organosilicon reagent distinguished by its dual functionality: a reactive silicon-hydride (Si-H) bond and hydrolyzable ethoxy groups.[1][2][3] In drug development, it serves as a "green" reducing agent, offering a milder, chemoselective alternative to traditional metal hydrides (e.g., LiAlH₄) and a key precursor in catalytic hydrosilylation.
This guide provides a definitive reference for the physical properties of DEMS, specifically its molecular weight and density, and translates these values into practical stoichiometric protocols for high-precision synthesis.
Physical & Chemical Properties: The Core Data
Precise knowledge of molecular weight and density is non-negotiable for accurate molar dosing. The following data aggregates values from authenticated certificates of analysis (CoA) and standard safety data sources.
Table 1: Critical Physicochemical Specifications
| Property | Value | Unit | Conditions | Relevance |
| Molecular Weight (MW) | 134.25 | g/mol | - | Stoichiometry: Basis for all molar equivalent calculations. |
| Density ( | 0.838 | g/mL | 20°C | Volumetric Dosing: Essential for converting mass to volume in liquid handling. |
| Molarity (Pure Liquid) | 6.24 | M (mol/L) | 20°C | Concentration: Calculated as |
| Boiling Point | 94–95 | °C | 760 mmHg | Process Safety: Defines reflux limits and solvent compatibility. |
| Refractive Index ( | 1.3760 | - | 20°C | Purity Check: Quick in-situ verification of reagent quality. |
| Flash Point | 10 | °C | Closed Cup | Safety: Requires spark-proof handling (Class 3 Flammable). |
Technical Insight: The density of DEMS is temperature-dependent. For high-precision GMP synthesis, apply a correction factor of approximately -0.001 g/mL per °C increase in temperature above 20°C.
Stoichiometric Application & Reactivity
DEMS is unique due to the presence of the Si-H bond, which allows it to act as a hydride donor. Its reactivity profile is governed by the activation of this bond, typically via transition metal catalysis (Pt, Rh) or Lewis base activation.
The Molarity Advantage
Unlike solid reducing agents (e.g., NaBH₄), DEMS is a neat liquid. Using the derived molarity of 6.24 M , researchers can dose reagents with high throughput precision.
Calculation Example:
To deliver 10.0 mmol of hydride equivalents:
Mechanistic Pathway: Hydrosilylation
The primary application of DEMS in drug discovery is the hydrosilylation of alkenes/alkynes to form carbon-silicon bonds, or the reduction of carbonyls. The reaction generally follows the Chalk-Harrod Mechanism .[4][5]
Figure 1: The Chalk-Harrod catalytic cycle for DEMS-mediated hydrosilylation. The Si-H bond adds across unsaturated bonds, catalyzed by Platinum (0).[4][5][6]
Experimental Protocols (Field-Proven)
Protocol: Inert Atmosphere Handling
DEMS is moisture-sensitive.[7][8] Hydrolysis releases Hydrogen gas (
Equipment:
-
Schlenk line (Argon or Nitrogen).
-
Oven-dried glassware (120°C, >4 hours).
-
Gas-tight syringe with Luer-lock tip.
Workflow:
-
Purge: Ensure the reaction vessel is cycled 3x (Vacuum/Inert Gas).
-
Seal: Use a Sure-Seal™ cap or rubber septum on the DEMS reagent bottle.
-
Withdraw: Insert a needle connected to an inert gas line into the bottle to equalize pressure. Withdraw the required volume using the gas-tight syringe.
-
Transfer: Inject DEMS directly into the reaction solvent (e.g., Toluene, THF) below the liquid surface to minimize vapor phase exposure.
Protocol: Density Verification (QA/QC)
Before critical GMP batches, verify the density, as aged samples may polymerize (increasing viscosity/density).
-
Tare: Place a clean, dry 10 mL volumetric flask with stopper on an analytical balance. Tare to zero.
-
Fill: Fill to the mark with DEMS at 20°C.
-
Weigh: Record mass (
). -
Calculate:
.-
Acceptance Criteria:
.[9] -
Failure Mode: If density > 0.85 g/mL, significant siloxane polymerization has likely occurred. Discard.
-
Safety & Stability (E-E-A-T)
-
Moisture Sensitivity: Contact with water generates
gas. Do not store in standard glass bottles without septum seals. -
Flammability: Flash point is 10°C. Ground all equipment to prevent static discharge.
-
Incompatibility: Avoid strong oxidizers, strong acids (rapid hydrolysis), and concentrated bases (uncontrolled
evolution).
References
-
PubChem. (2025).[9] Diethoxymethylsilane Compound Summary (CID 74848).[10] National Library of Medicine. [Link]
-
Gelest, Inc. (2024). Silicon Compounds: Silanes & Silicones Catalog - Methyldiethoxysilane.[9][Link]
-
Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society. [Link]
-
Lipshutz, B. H., et al. (2008).[11] Copper-Catalyzed Hydroamination of Alkenes.[11] Journal of the American Chemical Society. [Link]
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Diethoxymethylsilane: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications
This guide provides an in-depth analysis of the critical physicochemical properties of diethoxymethylsilane (CAS No. 2031-62-1), with a specific focus on its boiling point and flash point. Understanding these parameters is paramount for its safe handling, application in research and development, and for the design of robust experimental protocols. This document is intended for researchers, scientists, and drug development professionals who utilize organosilane compounds in their work.
Introduction to Diethoxymethylsilane
Diethoxymethylsilane, also known as methyldiethoxysilane, is an organosilicon compound with the chemical formula C5H14O2Si.[1][2] It is a colorless liquid that is recognized for its utility as an intermediate in the synthesis of various organosilicon compounds, including modified silicone oils and resins.[3] Its molecular structure features both hydrolyzable ethoxy groups and a reactive silicon-hydrogen (Si-H) bond, making it a versatile reagent in hydrosilylation reactions, selective reductions of carbonyl compounds, and in the preparation of silane coupling agents.[4][3][5] Given its high reactivity and specific physical properties, a thorough understanding of its characteristics is essential for ensuring laboratory safety and experimental success.
Core Physicochemical Properties
A summary of the key physical and chemical properties of diethoxymethylsilane is presented in the table below. This data has been compiled from various safety data sheets and chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 2031-62-1 | [6][7] |
| Molecular Formula | C5H14O2Si | [4][1][2][8] |
| Molecular Weight | 134.25 g/mol | [4][1][2] |
| Appearance | Colorless clear liquid | [7][9] |
| Density | 0.838 g/mL at 20 °C | [4][7][8][10][11] |
| Boiling Point | 94-99 °C | [4][7][8][11][12][13] |
| Flash Point | 1°C - 10°C (closed cup) | [4][3][7][8][11][12][13] |
| Water Solubility | Decomposes in contact with water | [3][7][13] |
In-Depth Analysis of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For diethoxymethylsilane, the literature and safety data sheets consistently report a boiling point in the range of 94-99 °C .[7][8][11][12][13] This relatively low boiling point indicates that the compound is volatile and will readily evaporate at room temperature, contributing to the presence of its vapors in the laboratory atmosphere.
Experimental Determination of Boiling Point
The determination of the boiling point of a flammable liquid like diethoxymethylsilane requires a carefully controlled experimental setup to ensure accuracy and safety. The following is a generalized protocol based on standard laboratory methods.
Protocol:
-
Apparatus Setup: Assemble a distillation apparatus in a fume hood. This includes a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place a small volume of diethoxymethylsilane and a few boiling chips into the round-bottom flask.
-
Heating: Gradually heat the flask using the heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Safety Precautions: Due to the flammable nature of diethoxymethylsilane, it is crucial to avoid open flames and ensure the area is well-ventilated. All heating should be done using an explosion-proof heating mantle.
Workflow for Boiling Point Determination
Caption: Experimental workflow for determining the boiling point of diethoxymethylsilane.
In-Depth Analysis of Flash Point
The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. Diethoxymethylsilane is classified as a highly flammable liquid, with a reported flash point in the range of 1°C to 10°C (closed cup) .[4][3][7][8][11][12][13] This extremely low flash point is a critical piece of safety information, indicating that even at or below room temperature, the vapors can form an ignitable mixture with air.
Significance in Laboratory Safety
The low flash point of diethoxymethylsilane dictates stringent safety protocols. Any potential ignition sources, such as sparks from electrical equipment, static discharge, or open flames, must be strictly eliminated from the work area.[6][14] The compound should be stored in a cool, well-ventilated area, away from heat and sources of ignition.[6][7]
Experimental Determination of Flash Point (Closed-Cup Method)
The closed-cup method is a standard procedure for determining the flash point of flammable liquids. It involves heating the liquid in a closed container and introducing a small flame at regular temperature intervals to see if a flash occurs.
Protocol:
-
Apparatus: Utilize a Pensky-Martens or similar closed-cup flash point tester.
-
Sample Introduction: Place the specified volume of diethoxymethylsilane into the test cup.
-
Heating: Begin heating the sample at a slow, constant rate.
-
Ignition Test: At regular temperature intervals, apply the test flame to the vapor space above the liquid.
-
Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.
-
Causality and Self-Validation: The closed-cup method is chosen to minimize the loss of volatile components and provide a more conservative and accurate measure of the flash point, which is crucial for safety assessments. The protocol is self-validating through the precise control of heating rate and the standardized application of the ignition source, ensuring reproducibility.
Workflow for Flash Point Determination
Caption: Workflow for determining the flash point of diethoxymethylsilane using the closed-cup method.
Handling, Storage, and Disposal
Given the hazardous nature of diethoxymethylsilane, strict adherence to safety guidelines is mandatory.
-
Handling: Always handle this chemical in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7] All equipment used should be properly grounded to prevent static discharge.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[6][14]
-
Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7]
Conclusion
Diethoxymethylsilane is a valuable reagent in organosilicon chemistry. However, its low boiling point and extremely low flash point necessitate a comprehensive understanding of its properties for safe and effective use. The information and protocols outlined in this guide are intended to provide researchers and scientists with the necessary knowledge to handle this compound responsibly and to design experiments that are both safe and scientifically sound.
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-
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-
Kerton Chemical. (n.d.). Diethoxymethylsilane CAS 2031-62-1 For Sale. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyldiethoxysilane. PubChem Compound Database. Retrieved from [Link]
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Technical Guide: Diethoxymethylsilane (DEMS) Solubility & Solvent Compatibility
[1]
Executive Summary
Diethoxymethylsilane (DEMS, CAS: 2031-62-1) is a versatile organosilicon hydride utilized primarily as a reducing agent in organic synthesis and a cross-linking agent in materials science.[1][2][3] Its efficacy is strictly governed by solvent compatibility.[1] While DEMS exhibits broad miscibility with aprotic polar and aromatic solvents, its reactivity with protic solvents (water, alcohols) and conflicting solubility data regarding aliphatic hydrocarbons require a nuanced approach to solvent selection.[1]
This guide provides an authoritative analysis of DEMS solubility, delineating "inert" process solvents from "reactive" incompatibilities, and offering validated protocols for handling and experimental design.[1]
Physicochemical Profile
Understanding the physical nature of DEMS is a prerequisite for predicting its behavior in solution. It is a low-viscosity liquid with a lipophilic organosilane core susceptible to hydrolytic cleavage.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Relevance to Solubility |
| Molecular Formula | Amphiphilic character (organic/inorganic hybrid).[1][3] | |
| Molecular Weight | 134.25 g/mol | Low MW facilitates rapid diffusion in solvents.[1] |
| Boiling Point | 94–95 °C | Compatible with standard reflux protocols in Toluene/THF.[1] |
| Density | 0.838 g/mL (at 20 °C) | Lower density than water/chlorinated solvents; floats during extraction.[1] |
| Flash Point | 10 °C | High Flammability Risk ; requires grounded equipment.[1] |
| Hydrolytic Sensitivity | High | Decomposes in moist solvents; requires anhydrous conditions.[1] |
Solvent Compatibility Matrix
The solubility of DEMS is not merely a function of dissolution but of chemical inertness . The Si-H and Si-OEt bonds dictate the exclusion of specific solvent classes.
Recommended Solvents (Inert & Miscible)
These solvents are the industry standard for DEMS reactions (e.g., hydrosilylation, reduction).[1] They dissolve DEMS completely without triggering premature decomposition.[1]
-
Aromatic Hydrocarbons: Toluene , Xylene .[1]
-
Why: Excellent miscibility; high boiling points allow for thermal activation of catalysts; azeotropic removal of water is possible before adding DEMS.
-
-
Chlorinated Solvents: Dichloromethane (DCM) , Chloroform .[1]
-
Polar Aprotic: Acetonitrile , DMSO (anhydrous).[1]
-
Why: Suitable for specific polar mechanistic pathways, though drying DMSO to the required ppm levels is challenging.[1]
-
The Aliphatic/Ether Anomaly (Critical Note)
Standard chemical intuition suggests small organosilanes should be soluble in Hexane and Diethyl Ether . However, multiple safety databases (e.g., Fisher Scientific, ChemicalBook) explicitly list DEMS as insoluble in these solvents [1, 2].[1]
-
Field Insight: This insolubility data is contested by practical synthesis reports where silanes are often worked up in ether.[1] It is highly probable that "insolubility" refers to a miscibility gap at specific concentrations or temperatures, or is a persistent database error.[1]
-
Directive:Do not assume solubility. Perform a Miscibility Spot Test (Protocol 5.1) before using Hexane or Diethyl Ether as a primary reaction solvent.[1]
Reactive Incompatibilities (Strictly Avoid)
-
Water: Causes rapid hydrolysis, releasing ethanol and generating siloxanes/gels.[1]
-
Alcohols (Methanol, Ethanol): While DEMS dissolves in alcohols, it undergoes transesterification (alcoholysis), especially in the presence of acid/base catalysts.[1]
-
Acids/Bases: Catalyze the decomposition of the Si-H bond (hydrogen evolution) and hydrolysis of Si-OEt groups.
Visualizing Reactivity & Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the chemical structure of DEMS.
Figure 1: Decision logic for DEMS solvent selection. Green paths indicate safe workflows; red indicates chemical incompatibility.[1]
Experimental Protocols
Protocol: Solvent Miscibility Spot Test
Use this to validate Hexane/Ether compatibility before scaling up.[1]
-
Preparation: In a dry 4 mL glass vial, add 1.0 mL of the target solvent (e.g., Hexane).
-
Addition: Add 100 µL of DEMS dropwise.
-
Observation:
-
Stress Test: If clear, cool to 0°C. If phase separation occurs, the solvent is unsuitable for low-temp reactions.
Protocol: Anhydrous Solvent Preparation for DEMS
Standard "Reagent Grade" solvents are insufficient due to moisture sensitivity.[1]
Applications & Mechanistic Implications
The solubility profile of DEMS directly impacts its utility in drug development and catalysis.
-
Hydrosilylation: Toluene is the preferred solvent. Its high boiling point supports the activation energy required for Platinum (Karstedt’s) catalysts, while its non-polar nature prevents catalyst deactivation [3].[1]
-
Reduction of Carbonyls: THF is commonly used.[1] The solubility of DEMS in THF allows for homogenous mixing with carbonyl substrates, while the ether oxygen can stabilize Lewis Acid intermediates often generated during reduction [4].[1]
References
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Diethoxymethylsilane. Retrieved from [1]
-
ChemicalBook. (2024).[1] Diethoxymethylsilane Properties and Solubility Data. Retrieved from [1]
-
Gelest, Inc. (2020).[1][7] Silicon-Based Reducing Agents: Detailed Application Guide. Retrieved from
-
PubChem. (2024).[1][8] Compound Summary: Diethoxymethylsilane (CID 74848).[1] National Library of Medicine.[1] Retrieved from [1]
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Methodological & Application
Diethoxymethylsilane hydrosilylation reaction protocol
An In-Depth Guide to Diethoxymethylsilane Hydrosilylation: Protocols and Mechanistic Insights
Introduction to Catalytic Hydrosilylation
Catalytic hydrosilylation is a fundamental and atom-economical reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[1][2][3] This process is a cornerstone for the synthesis of organosilicon compounds, which are pivotal in fields ranging from materials science to the development of complex organic molecules in pharmaceuticals.[1][4] Diethoxymethylsilane serves as a highly valuable reagent in this transformation. Its Si-H bond is reactive, and the resulting diethoxy-substituted silane products offer a versatile handle for further chemical modifications, such as hydrolysis and condensation to form polysiloxanes.[1][4]
The reaction is typically mediated by transition metal complexes, with catalysts based on platinum, rhodium, and ruthenium being the most prevalent.[1] The choice of catalyst and reaction conditions is critical as it profoundly influences the reaction's efficiency, regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition), and stereoselectivity.[1]
Reaction Mechanism: The Chalk-Harrod Pathway
The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism.[1][2] This catalytic cycle provides a robust framework for understanding how the catalyst facilitates the Si-C bond formation.
The key steps are:
-
Oxidative Addition: The Si-H bond of diethoxymethylsilane adds to the low-valent metal center of the catalyst.
-
Olefin (or Alkyne) Coordination: The unsaturated substrate coordinates to the metal complex.
-
Migratory Insertion: The coordinated double or triple bond inserts into the metal-hydride bond. This is often the regiochemistry-determining step. For terminal alkenes, this typically results in the metal being attached to the terminal carbon.
-
Reductive Elimination: The final silicon-carbon bond is formed, releasing the alkyl- or vinylsilane product and regenerating the active catalyst.[2]
Caption: The Chalk-Harrod mechanism for hydrosilylation.
Catalyst Selection: Directing Reaction Outcomes
The choice of catalyst is the most critical experimental parameter, dictating the regioselectivity and substrate scope of the reaction.
| Catalyst Type | Common Examples | Typical Substrates | Predominant Regioselectivity | Key Characteristics & Insights |
| Platinum | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Terminal Alkenes | Anti-Markovnikov (β-adduct)[1] | Highly active and widely used in industrial applications.[1][5] Karstedt's catalyst is generally preferred due to its high solubility and activity at low concentrations. These catalysts are, however, susceptible to poisoning.[5] |
| Rhodium | Wilkinson's Catalyst (RhCl(PPh₃)₃), Cationic Rhodium Complexes | Terminal & Internal Alkenes | Catalyst/Ligand Dependent | Rhodium catalysts are highly effective and, when paired with specific ligands, can achieve excellent control over regioselectivity.[1] They can be tuned for either Markovnikov or anti-Markovnikov products. |
| Ruthenium | [Cp*Ru(MeCN)₃]PF₆ | Terminal & Internal Alkynes | α-adduct (from terminal alkynes)[1][6] | Ruthenium catalysts have proven exceptionally powerful for the hydrosilylation of alkynes, providing excellent control to form valuable α-vinylsilanes from terminal alkynes and Z-vinylsilanes from internal alkynes.[1][6] |
Experimental Protocols
PART 1: CRITICAL SAFETY & HANDLING PRECAUTIONS
Trustworthiness through Safety: A successful experiment is a safe one. Adherence to these protocols is non-negotiable for ensuring operator safety and experimental integrity.
-
Chemical Hazards: Diethoxymethylsilane is a highly flammable liquid and vapor that causes serious skin and eye irritation.[7][8][9] All handling must be performed in a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and nitrile gloves.[7][10]
-
Inert Atmosphere: Hydrosilylation catalysts are often sensitive to air and moisture.[1] Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
-
Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) before use, and anhydrous solvents are required to prevent catalyst deactivation and side reactions.[1]
-
Static Discharge: Due to the flammability of the silane and many solvents, ensure all equipment is properly grounded to prevent static discharge, which can serve as an ignition source.[9]
PART 2: GENERAL EXPERIMENTAL WORKFLOW
This diagram outlines the universal steps for setting up a hydrosilylation reaction, emphasizing the critical need for an inert environment.
Caption: General workflow for a hydrosilylation reaction.
Protocol 1: Rhodium-Catalyzed Hydrosilylation of a Terminal Alkene (e.g., 1-Octene)
This protocol details the formation of an anti-Markovnikov (β-adduct) alkylsilane, a common outcome with many rhodium and platinum catalysts.[1]
Materials:
-
Alkene (e.g., 1-octene)
-
Diethoxymethylsilane
-
Rhodium-based catalyst (e.g., Wilkinson's catalyst)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask and standard Schlenk line equipment
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere, add the rhodium catalyst (typically 0.1-1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous solvent (e.g., toluene) via syringe to dissolve the catalyst.
-
Substrate Addition: Add the terminal alkene (1.0 equivalent) to the catalyst solution via syringe.
-
Silane Addition: Slowly add diethoxymethylsilane (1.1 - 1.2 equivalents) dropwise to the stirred mixture at room temperature.[1] Causality: A slow, dropwise addition is crucial to control the reaction exotherm, which can occur upon initiation.
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to 60-80 °C, depending on the substrate and catalyst activity) and monitor the reaction's progress by periodically taking aliquots for analysis by GC or TLC.[1]
-
Completion & Workup: Once the starting material is consumed, cool the reaction to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final alkyl(diethoxy)methylsilane.[1]
Protocol 2: Ruthenium-Catalyzed Hydrosilylation of a Terminal Alkyne (e.g., Phenylacetylene)
This protocol describes the synthesis of an α-vinylsilane, a highly selective transformation enabled by specific ruthenium catalysts.[1][6]
Materials:
-
Terminal alkyne (e.g., Phenylacetylene)
-
Diethoxymethylsilane
-
[Cp*Ru(MeCN)₃]PF₆ catalyst
-
Anhydrous solvent (e.g., THF)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask and standard Schlenk line equipment
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (1.0 equivalent) and anhydrous THF.
-
Catalyst Addition: In a separate vial, dissolve the [Cp*Ru(MeCN)₃]PF₆ catalyst (1-5 mol%) in a small amount of anhydrous THF and add it to the reaction flask via syringe.[1]
-
Silane Addition: Add diethoxymethylsilane (1.2 equivalents) dropwise to the stirred reaction mixture at room temperature.[1]
-
Reaction: Stir the reaction at room temperature. These reactions are often rapid and can be complete within a few hours. Monitor progress by GC or TLC.[1]
-
Completion & Workup: Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel to afford the pure α-vinylsilane.[1]
References
- Application Notes and Protocols for Catalytic Hydrosilylation with Diethoxymethylsilane. Benchchem.
- An In-depth Technical Guide to the Reaction Mechanism of Diethoxysilane with Water. Benchchem.
- Diethoxymethylsilane Safety Data Sheet. TCI Chemicals.
- Diethoxymethylsilane Safety Data Sheet. ChemicalBook.
- Methyldiethoxysilane Safety Data Sheet. Gelest, Inc.
- Catalyst Poisoning in Diethoxymethylsilane Reactions. Benchchem.
- Triethoxy(methyl)silane Safety Data Sheet. Evonik.
- [Cp*Ru(MeCN)3]PF6: A Highly Efficient Hydrosilylation Catalyst. Sigma-Aldrich.
- Diethyl(hexyl)methylsilane in Polymer Chemistry. Benchchem.
- Hydrosilylation. Wikipedia.
- Hydrolytic polycondensation of diethoxymethylsilane under pressure. ResearchGate.
- Hydrosilylation. Chemistry LibreTexts.
- Hydrosilylation Reactions Catalyzed by Rhenium. Encyclopedia.pub.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI.
- Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. PMC.
- Recent advances on hydrosilylation of olefins. Royal Society of Chemistry.
- Fifty Years of Hydrosilylation in Polymer Science. MDPI.
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Application and Protocol for the Selective Reduction of Amides Using Diethoxymethylsilane
Introduction: A Modern Approach to Amide Reduction
The reduction of amides to amines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and fine chemicals. For decades, this conversion has been dominated by powerful, yet often aggressive, metal hydride reagents like lithium aluminum hydride (LiAlH₄).[1] While effective, these reagents exhibit poor functional group tolerance and present significant safety challenges due to their high reactivity with moisture and air.[2] This has driven the development of milder and more selective methods, with catalytic hydrosilylation emerging as a prominent alternative.[2]
Hydrosilanes, in the presence of a suitable catalyst, offer a tunable and chemoselective means of reducing the robust amide bond. This guide focuses on the application of diethoxymethylsilane (DEMS) as a versatile and efficient reducing agent for this purpose. We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the scope and limitations of this methodology, offering researchers a practical guide to its implementation.
The Merits of Diethoxymethylsilane (DEMS) in Amide Reduction
Diethoxymethylsilane, with its combination of hydridic and alkoxy groups, presents a unique reactivity profile. While a broad range of silanes have been employed for amide reduction, including polymethylhydrosiloxane (PMHS), phenylsilane, and triethoxysilane, DEMS offers a balance of reactivity and handling convenience.[2] The use of alkoxysilanes like DEMS is well-established in various reductive transformations, and their byproducts are often more easily managed during workup compared to polymeric siloxanes.
Mechanism of Catalytic Amide Hydrosilylation
The reduction of an amide using a hydrosilane is not a spontaneous process and requires the activation of either the amide, the silane, or both. This is typically achieved through the use of a catalyst, which can be a transition metal complex or a Lewis acid.
The generally accepted mechanism proceeds through several key steps:
-
Amide Activation: A Lewis acidic catalyst coordinates to the carbonyl oxygen of the amide. This activation increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Hydride Transfer: The hydrosilane, in this case, diethoxymethylsilane, delivers a hydride to the activated carbonyl carbon. This step can be facilitated by the catalyst, which may also activate the Si-H bond.
-
Formation of a Hemiaminal Intermediate: The initial hydride transfer results in the formation of a hemiaminal or a silylated version thereof.
-
Elimination and Imine/Iminium Ion Formation: The hemiaminal intermediate eliminates a silyloxide species to form an imine or an iminium ion.
-
Second Hydride Transfer: A second equivalent of the hydrosilane reduces the imine/iminium ion to the final amine product.
This two-stage reduction of the carbonyl group is what distinguishes amide reduction from the reduction of ketones or aldehydes, which typically yield alcohols.
Visualizing the Reaction Pathway
Caption: Generalized mechanism for the catalyst-mediated reduction of amides using diethoxymethylsilane.
Experimental Protocols
The following protocols are representative examples for the selective reduction of a tertiary amide using diethoxymethylsilane. It is crucial that all manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the catalyst and the silane.
Protocol 1: Zirconium-Catalyzed Amide Reduction
This protocol is adapted from methodologies developed for zirconium-catalyzed reductive transformations of amides.[3] Zirconium-based catalysts are attractive due to their earth abundance and oxophilicity.
Materials:
-
Tertiary amide (e.g., N,N-dimethylbenzamide)
-
Diethoxymethylsilane (DEMS)
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Anhydrous toluene
-
Aqueous HCl (1 M)
-
Aqueous NaOH (1 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the tertiary amide (1.0 mmol, 1.0 equiv) and zirconocene dichloride (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the mixture at room temperature until the solids are dissolved.
-
Addition of Silane: Add diethoxymethylsilane (3.0 mmol, 3.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or GC-MS. The reaction time can vary from 6 to 24 hours depending on the substrate.
-
Quenching and Workup:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Stir the mixture vigorously for 30 minutes.
-
Basify the aqueous layer with 1 M NaOH until pH > 10.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel. It is important to note that silane byproducts can sometimes complicate purification. A basic workup or filtration through a plug of basic alumina can help in removing some of these impurities.
Protocol 2: B(C₆F₅)₃-Catalyzed Amide Reduction
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful metal-free Lewis acid catalyst for hydrosilylation reactions.[4][5] It functions by activating the Si-H bond of the silane.[6][7]
Materials:
-
Tertiary or secondary amide
-
Diethoxymethylsilane (DEMS)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous chlorobenzene or 1,2-dichloroethane
-
Aqueous NaHCO₃
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the amide (1.0 mmol, 1.0 equiv) and B(C₆F₅)₃ (0.05 mmol, 5 mol%) to a dry vial or Schlenk flask.
-
Solvent and Reagent Addition: Add anhydrous chlorobenzene (5 mL).
-
Addition of Silane: Add diethoxymethylsilane (2.5-3.0 mmol, 2.5-3.0 equiv) to the mixture.
-
Reaction Conditions: Seal the vessel and heat to 80-100 °C. Monitor the reaction by GC-MS or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench with saturated aqueous NaHCO₃.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
-
Purification: Purify the crude amine by column chromatography.
Experimental Workflow Visualization
Caption: A typical workflow for the selective reduction of amides using diethoxymethylsilane.
Substrate Scope and Chemoselectivity
One of the primary advantages of catalytic hydrosilylation is its high degree of chemoselectivity. These reductions can often be performed in the presence of other reducible functional groups.
| Functional Group | Compatibility with DEMS Reduction | Notes |
| Esters | Generally Tolerated | Esters are less reactive than amides under these conditions. However, prolonged reaction times or higher temperatures may lead to some reduction. |
| Nitriles | Generally Tolerated | Nitriles are typically stable under these reaction conditions. |
| Alkenes/Alkynes | Generally Tolerated | Non-conjugated double and triple bonds are usually inert. |
| Aryl Halides | Tolerated | C-X bonds (X = Cl, Br, I) are compatible with this reduction method. |
| Nitro Groups | May be Reduced | Nitro groups are often sensitive to hydrosilylation conditions and may be reduced. |
| Ketones/Aldehydes | Not Tolerated | These are generally more reactive than amides and will be reduced. |
Tertiary amides are typically the most reactive substrates for this transformation. Secondary amides can also be reduced, though they may require more forcing conditions. Primary amides are more challenging and can sometimes undergo dehydration to nitriles under Lewis acidic conditions.
Troubleshooting and Practical Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading or the reaction temperature. Ensure that all reagents and solvents are scrupulously dry, as water can deactivate the catalyst.
-
Byproduct Removal: The major byproducts are siloxanes formed from the oxidation of diethoxymethylsilane. These can sometimes co-elute with the desired product during chromatography. An acidic or basic wash during the workup can help hydrolyze and remove some of these species. In some cases, a distillation of the product amine may be feasible.
-
Safety: Diethoxymethylsilane is flammable and should be handled in a well-ventilated fume hood. The catalysts, particularly B(C₆F₅)₃, are sensitive to moisture and should be handled under an inert atmosphere.
Conclusion
The selective reduction of amides using diethoxymethylsilane, facilitated by catalysts such as zirconocene dichloride or tris(pentafluorophenyl)borane, represents a mild, efficient, and chemoselective alternative to traditional hydride reagents. This methodology provides access to a wide range of amines while tolerating many common functional groups. The protocols and considerations outlined in this guide are intended to provide researchers with a solid foundation for successfully implementing this valuable transformation in their synthetic endeavors.
References
-
Chadwick, R. C., Kardelis, V., Lim, P., & Adronov, A. (2014). Tris(pentafluorophenyl)boron B(C6F5)3 is an effective catalyst for the reduction of tertiary and N-phenyl secondary amides in the presence of a silane. J. Org. Chem., 79, 7728-7733. [Link]
-
Adolfsson, H., & Kovalenko, O. O. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva-Portal.org. [Link]
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Charette, A. B., & Grenon, M. (2001). Chemoselective activation of amides with triflic anhydride. J. Am. Chem. Soc., 123(48), 11943-11944. [Link]
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Pan, Y., Luo, Z., Han, J., Xu, X., Chen, C., Zhao, H., Xu, L., Fan, Q., & Xiao, J. (2019). B(C6F5)3-Catalyzed Deoxygenative Reduction of Amides to Amines with Ammonia Borane. Advanced Synthesis & Catalysis, 361(5), 1035-1041. [Link]
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Reeves, J. T., et al. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. [Link]
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Ingleson, M. J., et al. (2016). The B(C6F5)3‑Catalyzed Tandem Meinwald Rearrangement− Reductive Amination. Organic Letters, 18(16), 4148-4151. [Link]
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Das, S., Addis, D., Zhou, S., Junge, K., & Beller, M. (2010). Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance. J. Am. Chem. Soc., 132(6), 1770-1771. [Link]
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Cheng, C., & Brookhart, M. (2012). Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane. J. Am. Chem. Soc., 134(28), 11304-11307. [Link]
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Czerwiński, P., & Furman, B. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 658841. [Link]
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Organic Syntheses. (n.d.). Nickel-Catalyzed Reduction of Amides. Organic Syntheses. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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DiVA portal. (2019, May 22). Zirconium catalyzed amide formation without water scavenging. DiVA portal. [Link]
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Parks, D. J., Blackwell, J. M., & Piers, W. E. (2000). Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. Organometallics, 19(18), 3536-3545. [Link]
-
Blackwell, J. M., Foster, K. L., Beck, V. H., & Piers, W. E. (1999). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. J. Org. Chem., 64(13), 4887-4892. [Link]
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ResearchGate. (2025, August). ChemInform Abstract: A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. ResearchGate. [Link]
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Denton, R., et al. (2021). Silicon compounds as stoichiometric coupling reagents for direct amidation. Organic & Biomolecular Chemistry, 19(30), 6541-6552. [Link]
-
Synfacts. (2025, August). Reductive Sulfonamidation of Amides via Zirconium Hydride Catalysis. Synfacts, 11(08), 0841. [Link]
-
Ram, S., & Ehrenkaufer, R. E. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules, 28(12), 4648. [Link]
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Diethoxymethylsilane as a crosslinking agent for silicones
Executive Summary
Diethoxymethylsilane (DEMS; CAS 2031-62-1) is a specialized organosilane characterized by its hybrid functionality: a reactive hydride group (Si-H) and two hydrolyzable ethoxy groups (Si-OEt). Unlike standard tetra-functional crosslinkers (e.g., TEOS), DEMS enables dual-cure mechanisms . It facilitates orthogonal crosslinking strategies where a silicone network can be formed via hydrosilylation (addition cure) while retaining alkoxy functionality for secondary moisture curing or substrate adhesion.
This guide details the protocols for utilizing DEMS in drug delivery matrices, dielectric elastomers, and optical coatings, emphasizing the critical management of its volatility (bp 94–95°C) and hydrogen-evolution hazards.
Chemical Profile & Mechanistic Basis
DEMS acts as a molecular bridge between addition-cure and condensation-cure chemistries. Its utility lies in its ability to react selectively under different conditions.
-
Pathway A (Hydrosilylation): In the presence of a Platinum (Pt) catalyst, the Si-H bond adds across vinyl-functional silicones.[1] This reaction is rapid and produces no volatile byproducts.
-
Pathway B (Condensation/Sol-Gel): In the presence of moisture and a condensation catalyst (Sn, Ti, or acid/base), the Si-OEt groups hydrolyze to Si-OH, condensing to form a siloxane (Si-O-Si) network, releasing ethanol.
Mechanistic Visualization
Figure 1: Dual-reaction pathways of DEMS. Pathway A is preferred for primary network formation; Pathway B is often used for secondary curing or adhesion.
Critical Handling & Safety Protocol
DANGER: Hydrogen Evolution Hazard DEMS releases Hydrogen gas (H2) violently upon contact with strong bases, acids, or catalytic amounts of water in the presence of metals.
-
Flash Point: 10°C (Highly Flammable).
-
H2 Generation Potential: 1 mole of DEMS can theoretically release 1 mole of H2 (22.4 L at STP) if the Si-H bond is cleaved hydrolytically.
Safety Checklist:
-
Venting: All reaction vessels must be vented to a fume hood or scrubber. Never seal a vessel containing DEMS and a potential hydrolytic agent.
-
Inerting: Handle under dry Nitrogen or Argon.
-
Neutralization: Spills should be treated with dry absorbent (vermiculite). Do not use water or basic cleaners.
Protocol A: Hydrosilylation Crosslinking (Primary Network)
Objective: Create a silicone elastomer using DEMS as the crosslinker for vinyl-terminated polydimethylsiloxane (Vi-PDMS). This method is ideal for optical encapsulants or drug-eluting matrices where volatile byproducts (ethanol) must be avoided during the initial cure.
Materials:
-
Polymer: Vinyl-terminated PDMS (e.g., DMS-V31, 1000 cSt).
-
Crosslinker: Diethoxymethylsilane (DEMS).[2]
-
Catalyst: Platinum-divinyltetramethyldisiloxane complex (Karstedt’s Catalyst) in xylene (low concentration, ~2% Pt).
-
Inhibitor: 1-Ethynyl-1-cyclohexanol (ETCH) – Optional, for pot-life extension.
Experimental Workflow:
-
Stoichiometry Calculation: Calculate the molar ratio of Hydride (Si-H) to Vinyl (Si-Vi).
-
Target Ratio: 1.2 : 1.0 (Si-H : Si-Vi).
-
Note: A slight excess of DEMS is required to account for evaporative loss (bp 95°C) during mixing.
-
-
Mixing (Inert Atmosphere Recommended):
-
Step 1: Weigh Vi-PDMS into a mixing cup.
-
Step 2: Add Inhibitor (if using) at 0.01 wt% and mix thoroughly.
-
Step 3: Add DEMS. Critical: Do not apply vacuum immediately after adding DEMS, or you will evaporate the crosslinker.
-
Step 4: Add Catalyst (10–20 ppm Pt final concentration). Mix gently to avoid heat generation.
-
-
Degassing:
-
Apply a "soft" vacuum (200 mmHg) for 2 minutes. Do not use high vacuum (<10 mmHg) as DEMS will flash off, altering the stoichiometry and leading to incomplete cure (tacky surface).
-
-
Curing:
-
Initial Set: 25°C for 4 hours (closed mold to prevent evaporation).
-
Post-Cure: 60°C for 1 hour.
-
Result: The elastomer is crosslinked via ethyl bridges. The ethoxy groups (Si-OEt) remain unreacted and available for adhesion to glass/metal substrates.
-
Protocol B: Sol-Gel Modification (Adhesion Promotion)
Objective: Functionalize a silica or glass surface with DEMS to create a hydrophobic, reactive interface that can covalently bond to a silicone rubber.
Materials:
-
DEMS (5% solution).
-
Solvent: Anhydrous Ethanol (95%) + Isopropanol (5%).
-
Substrate: Borosilicate glass or Silicon wafer.
-
Catalyst: Acetic Acid (to adjust pH to 4.5–5.5).
Protocol:
-
Solution Prep: Mix Ethanol/Isopropanol. Adjust pH to 5.0 using Acetic Acid.
-
Expert Insight: Acidic pH promotes hydrolysis of the alkoxy groups (forming silanols) while stabilizing the Si-H bond. Alkaline pH would degrade the Si-H bond, evolving H2 gas and destroying the hydride functionality.
-
-
Silane Addition: Add DEMS to the acidified solvent to reach 2-5 wt%. Stir for 15 minutes to allow hydrolysis (Si-OEt
Si-OH). -
Application: Dip-coat or spin-coat the substrate.
-
Spin parameters: 2000 RPM, 30s.
-
-
Condensation Cure: Bake substrate at 110°C for 15 minutes.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Surface Tackiness | Evaporation of DEMS before cure. | Reduce vacuum intensity during degassing; cure in a sealed mold; increase DEMS excess to 1.5:1. |
| Bubbles in Matrix | H2 evolution (Side reaction). | Ensure system is pH neutral/acidic. Avoid moisture contamination during the Pt-cure phase. |
| Gelation of Pre-mix | Premature hydrolysis. | Store DEMS under Nitrogen. Ensure fillers (if used) are dried (0% moisture). |
| Poor Adhesion | Incomplete hydrolysis of EtO groups. | In Protocol B, ensure pH is 4.5–5.0 and allow 15-30 min hydrolysis time before coating. |
References
-
Gelest, Inc. "Reactive Silicones: Forging New Polymer Links."[5][6] Gelest Technical Brochures. Available at: [Link]
-
PubChem. "Diethoxymethylsilane (Compound)."[7] National Library of Medicine. Available at: [Link]
-
Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc.[5][6][8][9][10] Available at: [Link]
- Troegel, D., & Stohrer, J. "Recent Advances and Actual Challenges in Silicone Industry." Coordination Chemistry Reviews, 2011.
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- 6. img.meryer.com [img.meryer.com]
- 7. メチルジエトキシシラン ≥96% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. METHYLDIETHOXYSILANE - Gelest, Inc. [gelest.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
Application Notes and Protocols for the Synthesis of Vinylsilanes via Hydrosilylation of Alkynes with Diethoxymethylsilane
Abstract
Vinylsilanes are exceptionally versatile and stable intermediates in modern organic synthesis, serving as crucial building blocks in cross-coupling reactions, stereoselective transformations, and materials science.[1][2][3] The catalytic hydrosilylation of alkynes—the addition of a silicon-hydride bond across a carbon-carbon triple bond—stands out as the most direct and atom-economical route to these valuable compounds.[4] This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of vinylsilanes using diethoxymethylsilane, a reactive and functionalizable hydrosilylating agent. We will explore the mechanistic underpinnings of the reaction and detail how the strategic selection of transition metal catalysts can precisely control the regio- and stereochemical outcome, enabling the selective synthesis of (E)-vinylsilanes, (Z)-vinylsilanes, and α-vinylsilanes.
Introduction: The Strategic Importance of Vinylsilanes
The utility of vinylsilanes stems from the unique properties of the carbon-silicon bond. The silicon atom can act as a "silent" directing group, be transformed into a hydroxyl group with retention of configuration (Tamao-Fleming oxidation), or participate directly in palladium-catalyzed cross-coupling reactions (Hiyama coupling), offering a less toxic alternative to organostannanes.[1][2]
The hydrosilylation of alkynes is a powerful method for their preparation, but its application in complex synthesis is critically dependent on selectivity.[1] The reaction of a terminal alkyne with a hydrosilane can yield three distinct isomers: the α-adduct (geminal or Markovnikov product) and two β-adducts (vicinal or anti-Markovnikov products), which are stereoisomers ((E) or (Z)).
This document focuses on diethoxymethylsilane as the hydrosilylating agent. Its Si-H bond is sufficiently reactive for catalytic activation, and the resulting diethoxy groups on the silicon atom offer a handle for subsequent transformations or can enhance reactivity in certain cross-coupling protocols.[5]
Mechanistic Landscape: Controlling Reaction Outcomes
The stereochemical and regiochemical outcome of alkyne hydrosilylation is almost entirely dictated by the choice of catalyst and, to a lesser extent, the reaction conditions.[1][6]
The Chalk-Harrod Mechanism for (E)-Isomer Formation
For many platinum-catalyzed reactions, the formation of the (E)-vinylsilane (via cis-addition) is explained by the Chalk-Harrod mechanism.[1][5] This pathway involves:
-
Oxidative Addition: The silane's Si-H bond adds to the low-valent metal center.
-
Alkyne Coordination: The alkyne coordinates to the resulting metal-silyl-hydride complex.
-
Migratory Insertion: The alkyne inserts into the metal-hydride bond, forming a vinyl-metal species.
-
Reductive Elimination: The vinylsilane product is released, regenerating the active catalyst.
Pathways to (Z) and α-Isomers
The formation of (Z)-vinylsilanes (trans-addition) and α-vinylsilanes deviates from this simple model and often involves more complex mechanistic cycles, including alternative insertion pathways (silyl migration) or catalyst-induced isomerization of intermediates.[1] The choice of metal (e.g., Rh, Ru, Co) and its ligand sphere is paramount in directing the reaction toward these alternative products.[5][6][7]
Safety and Handling of Diethoxymethylsilane
Diethoxymethylsilane is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: Highly flammable liquid and vapor. Causes skin and serious eye irritation. Moisture sensitive; contact with water may produce flammable gases.[8][9][10]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.[11]
-
Use an inert atmosphere (Nitrogen or Argon) for all transfers and reactions, as both the silane and many catalysts are sensitive to air and moisture.[5][9]
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[12]
-
Ground all equipment and use non-sparking tools to prevent static discharge.[11][12]
-
-
Storage:
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the selective synthesis of vinylsilane isomers. All reactions must be performed using standard Schlenk line or glovebox techniques with anhydrous solvents.
Protocol 1: Synthesis of (E)-β-Vinylsilanes via Platinum Catalysis
This protocol utilizes Karstedt's catalyst to achieve a highly selective cis-hydrosilylation, yielding the (E)-β-vinylsilane as the major product.[5][13]
-
Materials:
-
Terminal Alkyne (e.g., 1-Octyne)
-
Diethoxymethylsilane
-
Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex, ~2% in xylene)
-
Anhydrous Toluene
-
Schlenk flask and standard inert atmosphere glassware
-
-
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add the terminal alkyne (5.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).
-
Add Karstedt's catalyst (10-25 µL, approx. 0.005-0.01 mol% Pt) to the stirred solution.
-
Add diethoxymethylsilane (0.74 g, 5.5 mmol, 1.1 equiv) dropwise to the mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting materials by TLC or GC analysis.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure (E)-vinylsilane.
-
Protocol 2: Synthesis of (Z)-β-Vinylsilanes via Rhodium Catalysis
Certain rhodium complexes can promote trans-hydrosilylation, leading to the formation of (Z)-vinylsilanes.[6]
-
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Diethoxymethylsilane
-
Wilkinson's Catalyst (RhCl(PPh₃)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a nitrogen-filled glovebox or Schlenk flask, dissolve Wilkinson's catalyst (46 mg, 0.05 mmol, 1 mol%) in anhydrous THF (5 mL).
-
Add the terminal alkyne (5.0 mmol, 1.0 equiv) to the catalyst solution.
-
Slowly add diethoxymethylsilane (0.81 g, 6.0 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by GC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the product by column chromatography on silica gel. The choice of eluent will depend on the substrate but often starts with pure hexanes.
-
Protocol 3: Synthesis of α-Vinylsilanes via Ruthenium Catalysis
Ruthenium catalysts are particularly effective at promoting the Markovnikov addition of silanes to terminal alkynes, providing the α-vinylsilane isomer with high regioselectivity.[5]
-
Materials:
-
Terminal Alkyne (e.g., 1-Heptyne)
-
Diethoxymethylsilane
-
[Cp*Ru(MeCN)₃]PF₆ Catalyst
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add the [Cp*Ru(MeCN)₃]PF₆ catalyst (25 mg, 0.05 mmol, 1 mol%) and anhydrous DCM (10 mL).
-
Add the terminal alkyne (5.0 mmol, 1.0 equiv) to the stirred catalyst solution.
-
Add diethoxymethylsilane (0.81 g, 6.0 mmol, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by GC. These reactions are typically complete within 2-6 hours.[5]
-
After completion, pass the reaction mixture through a short plug of silica gel, eluting with DCM, to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation if necessary.
-
Summary of Selectivity
The choice of catalyst is the primary determinant for the isomeric purity of the resulting vinylsilane. The table below summarizes the expected outcomes for the hydrosilylation of a generic terminal alkyne with diethoxymethylsilane.
| Catalyst System | Predominant Isomer | Addition Type | Selectivity |
| Karstedt's Catalyst (Pt) | (E)-β-vinylsilane | cis-addition (anti-Markovnikov) | High to Excellent[5][13] |
| Wilkinson's Catalyst (Rh) | (Z)-β-vinylsilane | trans-addition (anti-Markovnikov) | Good to High[6] |
| [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane | geminal-addition (Markovnikov) | Excellent[5] |
References
-
Organic Chemistry Portal. Vinylsilane synthesis. Available from: [Link]
-
Peterson, E. A. Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. Available from: [Link]
-
Lau, P. W. K. (1979). REACTIONS OF VINYLSILANES AND ALLYLSILANES. McGill University eScholarship@McGill. Available from: [Link]
-
ResearchGate. Synthesis of Vinylsilanes. Available from: [Link]
-
Gajda, R., et al. (2020). Highly Efficient and Reusable Alkyne Hydrosilylation Catalysts Based on Rhodium Complexes Ligated by Imidazolium-Substituted Phosphine. MDPI. Available from: [Link]
-
Oshima, K. Vinylsilanes. Available from: [Link]
-
Berthon-Gelloz, G., et al. (2008). Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex. Organic Chemistry Portal. Available from: [Link]
-
National Institutes of Health (NIH). One-Pot Synthesis of Terminal Alkynes from Alkenes. Available from: [Link]
-
Royal Society of Chemistry. Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts. Available from: [Link]
-
Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. Available from: [Link]
-
National Institutes of Health (NIH). Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes. Available from: [Link]
-
Organic Syntheses. Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Available from: [Link]
-
National Institutes of Health (NIH). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. Available from: [Link]
-
National Institutes of Health (NIH). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Available from: [Link]
-
MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Available from: [Link]
-
ResearchGate. Regioselectivity in the catalytic hydrosilylation of unsymmetrical internal alkynes with phenylmethylsilane. Available from: [Link]
-
National Institutes of Health (NIH). Electrochemical Hydrosilylation of Alkynes. Available from: [Link]
-
ResearchGate. Hydrosilylation of alkynes (0.5 M) with silanes (1.2 equivalents) in.... Available from: [Link]
-
Chemistry LibreTexts. 11.5: Preparation of Alkynes. Available from: [Link]
-
EPub Bayreuth. Co-catalyzed Selective syn-Hydrosilylation of Internal Alkynes. Available from: [Link]
-
De Gruyter. Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. Available from: [Link]
-
Trost, B. M., & Ball, Z. T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922–7923. Available from: [Link]
-
National Institutes of Health (NIH). Some Aspects of the Chemistry of Alkynylsilanes. Available from: [Link]
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- 3. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Application Notes & Protocols: Surface Modification of Silica with Diethoxymethylsilane (DEMS)
Introduction: Engineering the Silica Interface
Silica, in its various forms—from nanoparticles and porous gels to planar wafers—is a cornerstone material in scientific research and industrial applications. Its utility is largely dictated by its surface chemistry, which is naturally hydrophilic due to the presence of silanol (Si-OH) groups.[1] While advantageous for some applications, this inherent hydrophilicity can be a significant limitation in others. Surface modification, or silanization, provides a robust strategy to tailor the physicochemical properties of silica surfaces, transforming them for specific, high-performance functions.[2][3]
This guide focuses on the use of Diethoxymethylsilane (CH₃SiH(OC₂H₅)₂) (DEMS) as a versatile agent for silica surface modification. DEMS is an organosilicon compound featuring two hydrolyzable ethoxy groups and a stable methyl group.[4] This structure allows it to covalently bond to the silica surface, effectively replacing hydrophilic silanol groups with a more hydrophobic, methyl-terminated layer. The resulting modification alters surface energy, improves dispersion in non-polar media, and enhances compatibility with organic polymers. These engineered surfaces are critical in fields such as reversed-phase chromatography, advanced composite materials, protective coatings, and the development of sophisticated drug delivery vehicles.[2][4][5]
The Chemistry of Silanization: Mechanism of Action
The covalent attachment of Diethoxymethylsilane to a silica surface is a well-established process that proceeds primarily through a two-step hydrolysis and condensation mechanism. Understanding this mechanism is critical for controlling the reaction and achieving a reproducible, high-quality surface modification.
Step 1: Hydrolysis The process begins with the hydrolysis of the ethoxy groups (-OC₂H₅) on the DEMS molecule. In the presence of water, these groups are replaced by hydroxyl groups, forming a reactive silanol intermediate (methylsilanetriol) and releasing ethanol as a byproduct. While this reaction can be catalyzed by either acid or base, control over the water content is paramount.[6] Uncontrolled hydrolysis, particularly with excess water, can lead to premature self-condensation of the silane molecules in the bulk solution, resulting in undesirable polymer precipitation rather than surface modification.[6][7]
Step 2: Condensation Following hydrolysis, the newly formed silanol groups on the DEMS intermediate can react in two ways:
-
Surface Condensation: The primary desired reaction involves the condensation between a silanol group on the hydrolyzed DEMS and a silanol group on the silica substrate. This forms a stable, covalent siloxane bond (Si-O-Si), anchoring the methylsilane moiety to the surface and releasing a molecule of water.[6]
-
Self-Condensation: Hydrolyzed DEMS molecules can also react with each other, forming a cross-linked polysiloxane network on the surface.[6] The extent of this polymerization influences the thickness and density of the resulting film.
The final modified surface is characterized by the presence of stable methyl groups, which impart a hydrophobic character.
Experimental Application & Protocols
Critical Safety Precautions
Diethoxymethylsilane is a highly flammable liquid and vapor that reacts with moisture.[8][9][10] It can cause skin and serious eye irritation.[9][10] Adherence to strict safety protocols is mandatory.
-
Handling: Always handle DEMS in a certified chemical fume hood.[11] Keep it away from heat, sparks, open flames, and other ignition sources.[8][9][10] Use non-sparking tools and take precautionary measures against static discharge.[8][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, chemical safety goggles, and nitrile gloves.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a flammables cabinet.[8][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Materials & Equipment
| Category | Item |
| Reagents | Diethoxymethylsilane (DEMS), ≥96% |
| Silica Substrate (e.g., silica nanoparticles, silica gel, silicon wafers) | |
| Anhydrous Toluene (or other suitable dry solvent) | |
| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for cleaning | |
| Acetone, HPLC grade | |
| Methanol, HPLC grade | |
| Deionized (DI) Water | |
| Equipment | Chemical Fume Hood |
| Schlenk Line or Glove Box (for moisture-sensitive reactions) | |
| Round-bottom flasks and condenser | |
| Magnetic stirrer and stir bars | |
| Ultrasonic bath | |
| Centrifuge (for nanoparticles) | |
| Laboratory oven or vacuum oven | |
| Nitrogen or Argon gas source |
Step-by-Step Protocol: Liquid-Phase Deposition
This protocol describes a general method for modifying silica surfaces using a liquid-phase deposition technique in an organic solvent. This approach provides excellent control over the reaction conditions.
Step 1: Silica Substrate Cleaning and Activation (Hydroxylation) Causality: The success of the modification is critically dependent on the density of reactive silanol (Si-OH) groups on the silica surface. This step removes organic contaminants and fully hydroxylates the surface.
-
Cleaning: Sonicate the silica substrate in acetone for 20 minutes to remove organic residues.[12] For particulate silica, centrifuge to pellet the material, decant the acetone, and repeat with fresh acetone.
-
Acid Wash: Immerse the cleaned substrate in a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 90°C for 30-60 minutes.[13] (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care).
-
Rinsing: Copiously rinse the substrate with DI water until the pH is neutral.[12][13]
-
Drying: Dry the activated silica substrate in an oven at 110-120°C for at least 2 hours (or overnight) to remove physisorbed water.[12] Store the dried substrate in a desiccator until use.
Step 2: Silanization Reaction Causality: Performing the reaction in an anhydrous organic solvent minimizes the uncontrolled self-condensation of DEMS in the solution, promoting a more uniform surface reaction.[6]
-
Place the dried silica substrate into a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a sufficient volume of anhydrous toluene to fully immerse or suspend the substrate.
-
With vigorous stirring, inject a calculated amount of Diethoxymethylsilane (DEMS) into the flask. A typical concentration is 1-5% (v/v).
-
Heat the reaction mixture to a temperature between 60-110°C (refluxing toluene) and maintain for 4-24 hours under an inert atmosphere. The optimal time and temperature may require empirical determination based on the substrate.
Step 3: Post-Modification Workup and Curing Causality: This stage removes any physically adsorbed silane and byproducts and drives the condensation reaction to completion, forming stable covalent bonds.
-
Rinsing: After the reaction, cool the mixture to room temperature. Wash the modified substrate extensively with fresh toluene to remove unreacted DEMS. For particulate silica, this involves repeated cycles of centrifugation, decanting the supernatant, and resuspending in fresh toluene.
-
Final Wash: Perform a final rinse with a more volatile solvent like acetone or methanol to facilitate drying.
-
Curing: Transfer the washed and rinsed substrate to an oven. Cure at 110-120°C for 1-2 hours to complete the condensation of any remaining silanol groups and remove residual solvent.[13]
-
Storage: Store the final, modified silica in a dry environment, such as a desiccator.
Verification: Characterization of the Modified Surface
It is essential to validate the success and quality of the surface modification. The following techniques provide complementary information on the altered surface properties.
| Technique | Purpose & Expected Outcome |
| Contact Angle Goniometry | Measures the static water contact angle to quantify changes in surface wettability. Expected Result: A significant increase in the water contact angle (e.g., from <20° for clean silica to >80° for a well-modified surface), indicating a successful hydrophobic modification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies chemical bonds on the surface. Expected Result: Appearance of new peaks corresponding to C-H stretching from the methyl group (~2944 cm⁻¹ and ~2878 cm⁻¹) and a decrease in the intensity of the broad O-H stretching band from silanol groups (~3400 cm⁻¹).[14] |
| Thermogravimetric Analysis (TGA) | Quantifies the mass loss of the grafted organic layer as a function of temperature. Expected Result: A distinct weight loss step at temperatures corresponding to the decomposition of the grafted methylsilane layer, allowing for calculation of the grafting density. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental analysis of the top few nanometers of the surface. Expected Result: An increase in the surface carbon content and the appearance of a Si 2p peak at a binding energy characteristic of the Si-O-Si-C environment. |
Applications in Research & Development
The ability to precisely tune the surface properties of silica with DEMS opens up a wide array of applications for researchers and drug development professionals.
-
Reversed-Phase Chromatography: DEMS-modified silica serves as a hydrophobic stationary phase. The methyl-terminated surface provides a non-polar environment ideal for separating analytes based on their hydrophobicity, a fundamental technique in drug purification and analysis.[2]
-
High-Performance Composites: Incorporating DEMS-modified silica nanoparticles into polymer matrices reduces particle agglomeration and improves interfacial adhesion.[3] This leads to materials with enhanced mechanical strength, thermal stability, and hydrophobicity.[5]
-
Protective Coatings: Surfaces coated with DEMS-modified silica exhibit improved water resistance, chemical inertness, and corrosion resistance, making them valuable for protecting sensitive components and devices.[4]
-
Drug Delivery Systems: The surface of silica nanoparticles can be modified with DEMS to control their hydrophobic/hydrophilic balance. This is crucial for optimizing drug loading capacity, modulating release kinetics, and controlling interactions with biological membranes.[15]
References
-
Oxford Academic. (2006). Surface Characterization of Silica Modified with Aminosilane Compounds. Retrieved from [Link]
- van der Voort, P., & Vansant, E. F. (n.d.). Silylation of the silica surface.
-
XChemical. (n.d.). Methyldiethoxysilane Cas 2031-62-1 SDS. Retrieved from [Link]
-
Chalmers Publication Library. (n.d.). Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles. Retrieved from [Link]
-
Wikipedia. (n.d.). Silanization. Retrieved from [Link]
-
PMC. (2024). Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. Retrieved from [Link]
-
ACS Publications. (n.d.). Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. Retrieved from [Link]
-
ProChimia Surfaces. (2011). Silanes Surfaces Protocols. Retrieved from [Link]
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SciSpace. (2011). Influence of the hydrolysis and condensation time on the preparation of hybrid materials. Retrieved from [Link]
-
ScienceDirect. (n.d.). Hydrolysis and condensation of silicates: Effects on structure. Retrieved from [Link]
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Kerton Chemical. (n.d.). Diethoxymethylsilane CAS 2031-62-1 For Sale. Retrieved from [Link]
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Mechanical Engineering, UC Santa Barbara. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Retrieved from [Link]
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Popa Lab. (2021). Surface Chemistry Protocol. Retrieved from [Link]
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Harvard Medical School. (2015). PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER. Retrieved from [Link]
-
ResearchGate. (n.d.). The Surface Modification of Silica with Vinyltriethoxysilane. Retrieved from [Link]
-
PMC. (n.d.). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. Retrieved from [Link]
-
UPCommons. (n.d.). Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Amorphous Polyurethane-Urea Copolymer Nanocomposites. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (n.d.). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. Retrieved from [Link]
-
PMC. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2017). SILICA-METHYLTRIMETHOXYSILANE BASED HYDROPHOBIC COATINGS ON A GLASS SUBSTRATE. Retrieved from [Link]
-
nanoComposix. (n.d.). Silica Surface. Retrieved from [Link]
-
ResearchGate. (2025). Coating of Methyltriethoxysilane—Modified Colloidal Silica on Polymer Substrates for Abrasion Resistance. Retrieved from [Link]
-
ResearchGate. (2007). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. Retrieved from [Link]
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Introduction: Beyond Conventional Silica Networks
An In-Depth Guide to Diethoxymethylsilane in Sol-Gel Processing: Principles, Protocols, and Applications
The sol-gel process offers a versatile, low-temperature route to synthesize inorganic and hybrid materials with a high degree of control over their final properties.[1][2] Traditionally, tetra-alkoxysilanes like tetraethoxysilane (TEOS) are used to create three-dimensional silica (SiO₂) networks.[1][3] However, the incorporation of organo-functionalized silanes opens the door to a vast array of hybrid materials, synergistically combining the properties of both organic and inorganic components.[4] Diethoxymethylsilane (CH₃HSi(OC₂H₅)₂), or DEMS, is a difunctional precursor of significant interest. Unlike the network-forming TEOS, DEMS possesses a non-hydrolyzable methyl group (Si-CH₃) and a reactive hydride group (Si-H), alongside two hydrolyzable ethoxy groups (Si-OC₂H₅). This unique structure allows DEMS to act as a powerful modifying agent, imparting specific functionalities such as hydrophobicity, controlled network connectivity, and reactive sites for further chemical transformations.
This technical guide serves as a comprehensive resource for researchers and scientists. It delves into the fundamental reaction mechanisms of DEMS in sol-gel systems, provides detailed protocols for its use as both a co-precursor and a surface modifying agent, and explores its applications in creating advanced materials.
Core Principles: The Chemistry of Diethoxymethylsilane
The integration of DEMS into a sol-gel network is governed by the classic two-step process of hydrolysis and condensation.[5] However, the presence of the methyl and hydride groups introduces critical differences compared to tetra-functional silanes like TEOS.
Step 1: Hydrolysis
In the initial step, the ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH) through a nucleophilic substitution reaction with water, producing ethanol as a byproduct.[5] This reaction is catalyzed by either an acid or a base.[5]
-
First Hydrolysis: CH₃HSi(OC₂H₅)₂ + H₂O ⇌ CH₃HSi(OC₂H₅)(OH) + C₂H₅OH
-
Second Hydrolysis: CH₃HSi(OC₂H₅)(OH) + H₂O ⇌ CH₃HSi(OH)₂ + C₂H₅OH
A crucial aspect of DEMS is that the Si-CH₃ and Si-H bonds are stable and resistant to hydrolysis under typical sol-gel conditions.[6][7] Research indicates that alkoxysilanes containing Si-H bonds, such as DEMS, exhibit extremely fast reaction kinetics compared to precursors like TEOS, which can be attributed to the smaller steric hindrance of the hydrogen atom, facilitating the nucleophilic attack by water.[8]
Step 2: Condensation
The newly formed, highly reactive silanol groups (Si-OH) then polymerize to form siloxane bonds (Si-O-Si), which constitute the backbone of the gel network. This occurs via two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
Alcohol Condensation: A silanol group reacts with a residual ethoxy group, releasing an ethanol molecule. ≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH
Because DEMS has only two hydrolyzable groups, its self-condensation leads primarily to linear or cyclic polymethylhydrosiloxane chains rather than a rigid 3D network.[9][10] This makes it an excellent co-precursor with TEOS or other cross-linking agents to modify the final network structure. The Si-H groups are largely preserved throughout this process, providing a handle for subsequent reactions or imparting unique properties to the final material.[9]
Step-by-Step Procedure:
-
Precursor Solution Preparation: In a glass vial, combine TEOS, DEMS, and ethanol. A typical starting point is a molar ratio of TEOS:DEMS from 4:1 to 1:1, depending on the desired level of modification. The total volume of ethanol should be sufficient to ensure all components are miscible, usually 2-4 times the volume of the silane precursors.
-
Causality Note: Ethanol acts as a co-solvent since silanes are not readily miscible with water. [3]The TEOS:DEMS ratio is the primary control parameter for the final material's properties; a higher DEMS content leads to greater hydrophobicity but lower network connectivity and mechanical strength. [11]2. Hydrolysis Initiation: While stirring the precursor solution, add the water and catalyst mixture. The molar ratio of water to total silane (H₂O/[Si]) is critical. A sub-stoichiometric ratio (e.g., 1.5) is often used in acid catalysis to promote the formation of linear, spinnable polymers, while a ratio ≥ 4 is common for base catalysis to form more particulate sols. [12] * Acid Catalysis (e.g., pH 2-3): Promotes rapid hydrolysis but slow condensation, leading to weakly branched polymer networks. [7] * Base Catalysis (e.g., pH 8-9): Results in a slower hydrolysis rate but a much faster condensation rate, favoring the formation of discrete, highly branched silica clusters. [13]3. Stirring & Homogenization: Continue stirring the solution at room temperature for 1 to 2 hours to ensure complete hydrolysis and homogenization. The vial should be loosely covered to minimize solvent evaporation.
-
-
Gelation: Stop stirring, seal the container tightly, and allow the sol to rest undisturbed. Gelation time can range from minutes to several days, depending on the catalyst, temperature, and precursor concentrations. [4]5. Aging: Once the gel has solidified, it should be aged in its mother liquor for 24-48 hours at a constant temperature (e.g., 50°C).
-
Causality Note: Aging strengthens the gel network through continued condensation reactions and Ostwald ripening, which reduces shrinkage and cracking during drying. [1]6. Drying: Carefully remove the solvent. For a xerogel, this can be done by slow evaporation in a fume hood followed by oven drying at 60-80°C. For aerogels, a solvent exchange followed by supercritical drying is necessary to preserve the porous structure. [14] Data & Expected Outcomes:
-
The table below summarizes typical properties based on the TEOS:DEMS molar ratio, illustrating the impact of DEMS incorporation.
| Property | Pure TEOS Gel | TEOS:DEMS (4:1) | TEOS:DEMS (1:1) |
| Water Contact Angle | < 20° (Hydrophilic) | ~90-110° (Hydrophobic) | >130° (Highly Hydrophobic) |
| Mechanical Integrity | Brittle, hard | Moderately flexible | Softer, more elastomeric |
| Shrinkage on Drying | High | Moderate | Low |
| Si-CH₃ & Si-H peaks (FTIR) | Absent | Present | Strong |
Protocol 2: Surface Modification for Hydrophobicity
This protocol describes how to render a pre-existing hydrophilic silica surface (e.g., a glass slide, silica particles, or a TEOS-derived gel) hydrophobic using DEMS.
Materials & Equipment:
-
Substrate with hydrophilic silica surface
-
Diethoxymethylsilane (DEMS)
-
Anhydrous Toluene or Hexane (solvent)
-
Sealed reaction vessel (e.g., desiccator or sealed flask)
-
Oven for curing
Step-by-Step Procedure:
-
Substrate Preparation: Ensure the substrate is clean and dry. For optimal reactivity, the surface should be activated to maximize the number of surface silanol (Si-OH) groups. This can be achieved by treatment with an oxygen plasma or piranha solution (use extreme caution).
-
Reaction Setup (Vapor Phase Deposition):
-
Place the substrate inside a desiccator or other sealable vessel.
-
Place a small, open vial containing 1-2 mL of DEMS inside the vessel, separate from the substrate.
-
Seal the vessel and heat it in an oven to 60-70°C for 2-4 hours.
-
Causality Note: In the vapor phase, DEMS molecules will react with the surface Si-OH groups, grafting the methyl-hydride-silane moiety onto the surface and releasing ethanol vapor. This is a self-limiting reaction that forms a monolayer.
-
-
Reaction Setup (Liquid Phase Deposition):
-
Prepare a 1-5% (v/v) solution of DEMS in an anhydrous solvent like toluene.
-
Immerse the substrate in the solution and let it react for 30-60 minutes at room temperature.
-
Causality Note: The ethoxy groups on DEMS react directly with the surface silanols. Anhydrous solvent is critical to prevent self-condensation of DEMS in the solution. [15]4. Rinsing and Curing:
-
Remove the substrate from the reaction vessel.
-
Rinse thoroughly with the pure solvent (toluene or hexane) to remove any unreacted DEMS.
-
Cure the substrate in an oven at 100-120°C for 30 minutes to drive the condensation reaction to completion and form stable Si-O-Si bonds with the surface.
-
Validation: The success of the surface modification can be confirmed by measuring the water contact angle on the surface. A successfully treated surface will exhibit a significant increase in hydrophobicity, with contact angles typically exceeding 90°.
Conclusion
Diethoxymethylsilane is a highly effective precursor for tailoring the properties of materials synthesized via the sol-gel process. Its unique difunctional nature, combined with a non-hydrolyzable methyl group and a reactive hydride group, allows for precise control over network connectivity, porosity, and surface chemistry. By serving as a co-precursor with traditional network formers like TEOS or as a surface modifying agent, DEMS enables the creation of advanced materials with enhanced hydrophobicity, flexibility, and functionality, making it a valuable tool for researchers in materials science, coatings, and drug development.
References
- An In-depth Technical Guide to the Reaction Mechanism of Diethoxysilane with Water. Benchchem.
- Hydrolytic polycondensation of diethoxymethylsilane under pressure. ResearchGate. 2022.
- Application Of Diethoxymethylsilane CAS No. 2031-62-1 In Surface Modification And Coating Industry. Dakenchem. 2025.
- The effect of silica precursor on sol-gel crosslinking: kinetic modelling and experimental analysis. Ghent University.
- Sol–Gel Synthesis of Methyl Modified Optical Silica Coatings and Gels from DDS and TEOS. ResearchGate. 2025.
- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering.
- SURFACE MODIFICATION OF SOL-GEL HYBRID FILMS USING FLUORINATED SILICA NANOPARTICLES. Revue Roumaine de Chimie.
- Surface modification of sol-gel hybrid films using fluorinated silica nanoparticles. ResearchGate. 2025.
- Polysiloxane layers created by sol–gel and photochemistry: ideal surfaces for rapid, low-cost and high-strength bonding of epoxy components to polydimethylsiloxane. RSC Publishing.
- Sol-gel coatings made using methyl-modified alkoxysilanes: The balance between protection and bioactivation. ResearchGate.
- The Use of Diethoxydimethylsilane as the Basis of a Hybrid Organosilicon Material for the Production of Biosensitive Membranes for Sensory Devices. MDPI. 2022.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
- Hydrophobic silica aerogels derived from polyethoxydisiloxane and perfluoroalkylsilane. ResearchGate. 2025.
- Influence of the hydrolysis and condensation time on the preparation of hybrid materials. SciSpace. 2011.
- Preparation of Hybrid Sol-Gel Materials Based on Living Cells of Microorganisms and Their Application in Nanotechnology. PMC.
- Synthesis of Melting Gels Using Mono-Substituted and Di-Substituted Alkoxysilanes. CUNY Academic Works.
- Sol-Gel Method and TEOS. SANFAN Chemical. 2025.
- Hydrophobic Phenolic/Silica Hybrid Aerogels for Thermal Insulation: Effect of Methyl Modification Method. PMC. 2025.
- Sol-gel strategies for controlled porosity inorganic materials. Brinker Group: Nanostructures Research.
- Sol-gel strategies for controlled porosity inorganic materials. Academia.edu. 2026.
- Overview of Sol-Gel Science and Technology. DTIC.
- Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. PMC.
- Controlled pore formation in organotrialkoxysilane-derived hybrids: from aerogels to hierarchically porous monoliths. Chemical Society Reviews (RSC Publishing). 2010.
- Hydrophobic Silica Aerogel with Higher Flame Retardancy, Thermal Radiation Shielding, and High-Temperature Insulation Properties Through Introduction of TiO2. MDPI. 2025.
- Cost-Effective Preparation of Hydrophobic and Thermal-Insulating Silica Aerogels. Semantic Scholar. 2024.
- Influence of sol–gel conditions on the final structure of silica-based precursors. ResearchGate. 2025.
- Hydrophobic Phenolic/Silica Hybrid Aerogels for Thermal Insulation: Effect of Methyl Modification Method. PubMed. 2025.
- Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor. Chemical Science International Journal. 2020.
- What is the sol-gel method for nanoparticle synthesis?. Accelerated Materials.
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Precision Chemoselectivity: Reduction of Secondary Amides to Aldehydes via Diethoxymethylsilane (DEMS)
The Chemoselectivity Paradox
The partial reduction of secondary amides (
Traditional methods (e.g., DIBAL-H, LiAlH4) often suffer from two critical failure modes:
-
Over-reduction: Rapid collapse of the tetrahedral intermediate leads to the amine (
). -
N-Deprotonation: The reducing agent acts as a base, forming an unreactive amidate salt.
The Solution: The use of Diethoxymethylsilane (DEMS) catalyzed by Zirconocene Dichloride (
This protocol circumvents the stability issues of the stoichiometric Schwartz reagent (
Mechanistic Pathway[1][2][3]
Understanding the mechanism is vital for troubleshooting. The reaction does not produce the aldehyde directly in the flask; it produces a silylated intermediate. Do not attempt to isolate the aldehyde before hydrolysis.
The Catalytic Cycle ("The Schwartz-Silane Shuttle")
-
Induction:
reacts with DEMS to generate the active . -
Hydrozirconation: The Zr-H species inserts into the amide carbonyl.
-
Transmetallation: The resulting Zirconium-hemiaminal is trapped by DEMS, regenerating the Zr-H catalyst and ejecting the stable Silyl-Hemiaminal.
-
Release: Acidic hydrolysis cleaves the C-N and O-Si bonds to reveal the aldehyde.
Figure 1: The catalytic cycle demonstrating the in situ generation of the active hydride and the formation of the stable silyl-hemiaminal intermediate.
Standard Operating Procedure (SOP)
Safety Note: Diethoxymethylsilane is flammable and releases hydrogen gas upon contact with moisture/bases.
Materials
-
Substrate: Secondary Amide (1.0 equiv)
-
Reagent: Diethoxymethylsilane (DEMS) (2.0 - 3.0 equiv)
-
Catalyst: Bis(cyclopentadienyl)zirconium(IV) dichloride (
) (5 - 10 mol%) -
Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene (0.2 - 0.5 M concentration)
-
Workup: 1N HCl or Silica Gel
Protocol Steps
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a positive pressure of Argon.
-
Solvation: Add the Secondary Amide (1.0 equiv) and
(0.05 equiv / 5 mol%) to the flask.-
Note: If the amide is solid, ensure it is fully dissolved in anhydrous THF.
-
-
Silane Addition: Add DEMS (2.0 equiv) dropwise via syringe.
-
Observation: Slight gas evolution (
) may occur initially as the catalyst activates.
-
-
Reaction: Stir the mixture at ambient temperature (20-25°C).
-
Optimization: For sterically hindered amides, heat to 40-50°C.
-
Monitoring: Monitor by TLC or
H NMR.-
Critical Endpoint: You are looking for the disappearance of the amide. You will NOT see the aldehyde spot yet. You will see a less polar spot corresponding to the silyl-hemiaminal.
-
-
-
Hydrolysis (The Reveal):
-
Cool the reaction mixture to 0°C.
-
Add 1N HCl (approx. 5 equiv relative to silane) carefully. Vigorous bubbling will occur.
-
Stir vigorously for 30 minutes at room temperature to cleave the N-Si and O-Si bonds.
-
-
Extraction: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water and brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography.
Figure 2: Operational workflow for the batch reduction process.
Scope and Functional Group Tolerance
The primary advantage of the DEMS/
| Functional Group | Compatibility | Notes |
| Esters | ✅ High | Remains intact (unlike with LAH/DIBAL). |
| Olefins/Alkynes | ✅ High | Hydrozirconation of C=C is slower than C=O reduction under these conditions. |
| Nitriles | ⚠️ Moderate | Can be reduced if reaction time is prolonged. |
| Nitro Groups | ✅ High | Generally tolerated. |
| Aryl Halides | ✅ High | No dehalogenation observed. |
| Epoxides | ❌ Low | Liable to ring opening via Lewis acidic Zr species. |
| Ketones | ❌ Low | Will be reduced to alcohols (competitively). |
Troubleshooting & Field Notes
Problem: Low Yield / Incomplete Conversion
-
Cause: Catalyst deactivation by moisture.
-
Fix: Ensure THF is distilled over Na/Benzophenone or from a high-quality solvent system. Increase catalyst loading to 10 mol%.
-
Cause: Steric hindrance.
-
Fix: Switch solvent to Toluene and heat to 60°C.
Problem: Over-reduction to Amine
-
Cause: This is rare with DEMS/Zr but common with pure silanes/Zn at high heat.
-
Fix: Ensure you are NOT using a stronger silane like Phenylsilane (
) which is more reactive. Stick to the alkoxy-silanes (DEMS or TMDS).
Problem: Product is the Amine-Hemiaminal (Stable)
-
Cause: Insufficient hydrolysis.
-
Fix: The N,O-acetal intermediate is very stable. Increase the hydrolysis time (1 hour) or use slightly more concentrated acid (2N HCl) during workup if the substrate tolerates it.
References
-
Snieckus, V.; Charette, A. B. et al. "In situ Generation of Cp2Zr(H)Cl (Schwartz’s Reagent) ... for the Conversion of Amides to Aldehydes." Organic Syntheses, 2014 , 91, 207-220. [Link] (Note: This is the seminal procedure for generating the active catalyst in situ).
-
White, J. M.; Tunoori, A. R.; Georg, G. I. "A Novel Method for the Reduction of Amides to Aldehydes." Journal of the American Chemical Society, 2000 , 122, 11995–11996. [Link] (Establishes the chemoselectivity of Zirconocene-mediated reductions).
-
Cheng, C.; Brookhart, M. "Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane."[3] Journal of the American Chemical Society, 2012 , 134, 11304–11307.[3] [Link] (Contrast reference: Demonstrates that other metals/silanes often lead to amines/imines).
-
Pelletier, G.; Bechara, W. S.; Charette, A. B. "Controlled and Chemoselective Reduction of Secondary Amides."[4] Journal of the American Chemical Society, 2010 , 132, 12817–12819.[4] [Link] (Defines the activation of amides for chemoselective reduction).
Sources
Troubleshooting & Optimization
Technical Support Center: Diethoxymethylsilane Byproduct Removal
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of diethoxymethylsilane (DEMS) byproducts from their reaction mixtures. The following content is structured to address common troubleshooting scenarios and frequently asked questions, grounding all recommendations in established chemical principles and validated protocols.
Introduction: The Challenge of Siloxane Byproducts
Diethoxymethylsilane is a versatile reagent, often employed as a mild reducing agent in organic synthesis.[1] However, its utility is frequently accompanied by the formation of persistent silicon-containing byproducts, primarily siloxanes.[1] These byproducts arise from the hydrolysis and subsequent condensation of the parent silane or its intermediates.[2][3][4] The resulting siloxane oligomers and polymers are often non-polar, oily substances that can be notoriously difficult to separate from the desired product, especially when the product itself is non-polar.[5] Their presence can complicate purification, interfere with crystallization, and contaminate final compounds. This guide offers a systematic approach to identifying and removing these challenging impurities.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the purification process.
Question 1: My reaction is complete, but my NMR spectrum is complicated by broad, greasy signals around 0-1 ppm. How can I confirm these are siloxane byproducts and what is the first step to remove them?
Answer:
The presence of broad signals in the 0-1 ppm region of a ¹H NMR spectrum is a classic indicator of siloxane polymer contamination. Unfortunately, these byproducts are often invisible on a TLC plate using standard visualization techniques like UV light or potassium permanganate stain, making it difficult to track their removal.[5]
Your first and simplest approach should be a modified aqueous workup designed to hydrolyze the siloxane oligomers into more polar silanols, which have higher solubility in the aqueous phase.
The underlying principle is that the Si-O-Si bonds of siloxanes can be cleaved by hydrolysis. This reaction is catalyzed by either acid or base.[6][7] The resulting silanols (Si-OH) are more polar than their parent siloxanes, facilitating their removal into an aqueous layer.
Caption: Initial Workup and Analysis Workflow.
Recommendation: Start with an acidic wash (e.g., 1M HCl). If byproducts persist, a basic wash (e.g., 1M NaOH) can be attempted in a subsequent purification, as the kinetics of hydrolysis and condensation are pH-dependent.[6]
Question 2: The aqueous workup did not remove the siloxane byproducts. My product is sensitive to strong acid/base. What is a more robust method?
Answer:
When a simple aqueous workup fails or is incompatible with your product, the next line of defense is fluoride-mediated cleavage. This is a highly effective method for breaking Si-O and Si-C bonds.[8] The driving force is the formation of the exceptionally strong Si-F bond.[8][9] The most common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF).[10]
The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentavalent silicon intermediate.[9][11] This intermediate then fragments, breaking the Si-O bonds of the siloxane and forming a fluorosilane and a charged oxygen species, which is subsequently protonated.
Caption: Fluoride-mediated cleavage of a siloxane bond.
See Protocol 1 for a detailed, step-by-step procedure for TBAF-mediated byproduct removal.
Question 3: I tried the TBAF method, but my product is still not clean. The impurities seem to co-elute with my product on silica gel. What are my options now?
Answer:
This is a common and frustrating problem, particularly when your desired product is non-polar. Siloxane byproducts are also non-polar and can have similar chromatographic behavior to many organic compounds.[5][12] If standard methods have failed, you need to exploit more subtle differences in polarity or chemical properties.
Table 1: Advanced Purification Strategies
| Strategy | Principle | Best For... | Key Considerations |
| Reverse-Phase Chromatography | Separates based on hydrophobicity. Siloxanes are often retained more strongly than moderately polar products.[13] | Products that are more polar than the siloxane byproducts. | Requires different solvent systems (e.g., Water/Acetonitrile, Water/Methanol). May require method development to achieve good separation. |
| Acidic Alumina Chromatography | Alumina can have different selectivity compared to silica. The Lewis acidic sites on alumina may interact more strongly with any residual silanol groups. | Acid-stable compounds where silica chromatography has failed. | Test compound stability on a small scale first. Alumina activity can vary. |
| Precipitation/Crystallization | Exploits differences in solubility. If your product is a solid, you can try to crystallize it from a solvent system in which the siloxane byproducts are soluble. | Crystalline solid products. | Requires screening of various solvents. An anti-solvent approach can be effective. |
| Distillation | Separates based on differences in boiling point. | Thermally stable, volatile liquid products. | Only effective if there is a significant boiling point difference between the product and the siloxane byproducts. |
Recommendation: Reverse-phase flash chromatography is often the most successful next step. Start with a broad gradient (e.g., 95:5 to 5:95 Water:Acetonitrile) to determine the elution profile of your product and the impurities.
Detailed Experimental Protocols
Protocol 1: Fluoride-Mediated Removal Using TBAF
This protocol describes the removal of siloxane byproducts using a solution of tetra-n-butylammonium fluoride (TBAF) in THF.
Safety First: TBAF is corrosive and causes severe skin burns and eye damage.[14][15][16] Always wear appropriate PPE, including gloves, safety goggles, and a lab coat. Handle TBAF solutions in a chemical fume hood.[17]
Methodology:
-
Preparation: Dissolve the crude reaction mixture containing your product and siloxane byproducts in tetrahydrofuran (THF). A typical concentration is 0.1-0.5 M.
-
Reagent Addition: To the stirred solution at room temperature, add a 1M solution of TBAF in THF (1.5 to 2.0 equivalents relative to the starting diethoxymethylsilane).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. You can monitor the disappearance of the siloxane by TLC if you can find a suitable staining method, but it is often easier to proceed after a set time.
-
Quenching and Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Dilute the mixture with a larger volume of an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with water (2-3 times) to remove the TBAF salts and other water-soluble species.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting material by NMR to confirm the removal of the siloxane impurities before proceeding with further purification (e.g., column chromatography) if necessary.
Frequently Asked Questions (FAQs)
Q1: What exactly are the byproducts formed from diethoxymethylsilane?
-
The primary byproducts are polysiloxanes. This process begins with the hydrolysis of the ethoxy groups on the silicon atom to form silanols (MeSi(OH)₂H).[3][4] These highly reactive silanols then undergo condensation reactions, eliminating water to form Si-O-Si siloxane bonds, leading to the formation of linear or cyclic oligomers and polymers.[3]
Q2: Why are siloxane byproducts so difficult to remove by standard silica gel chromatography?
-
Siloxanes are generally non-polar and weakly interacting.[12] Silica gel separates compounds based on polarity, with more polar compounds interacting more strongly with the polar Si-OH groups on the silica surface and eluting more slowly.[18] Since many siloxanes are non-polar, they have weak interactions with the silica gel and travel quickly down the column, often co-eluting with non-polar to moderately polar organic products.[5]
Q3: Are there any "greener" or more environmentally friendly alternatives to fluoride-based removal?
-
Yes, research is ongoing into more sustainable methods. One promising approach is the use of reusable acidic resins, such as Dowex®, in a protic solvent like methanol.[19] These can facilitate the hydrolysis of siloxanes and can be filtered off and reused, reducing waste. Microwave-assisted deprotection using these resins has also been shown to be effective.[19]
Q4: What are the key safety considerations when working with TBAF?
-
TBAF is a hazardous chemical. The primary dangers are severe skin and eye damage upon contact.[14][15][16] It is crucial to wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact; check glove compatibility charts), safety goggles, and a lab coat.[14] All manipulations should be performed in a well-ventilated chemical fume hood.[17][20] Have an emergency eyewash and shower readily accessible. In case of skin contact, rinse immediately and thoroughly with water.[16]
References
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- Process for purifying siloxane.
- Process for removing siloxane-based derivatives from a liquid organic phase.
-
A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. MDPI. [Link]
-
Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove... Reddit r/Chempros. [Link]
-
Diethoxymethylsilane, DEMS. Organic Chemistry Portal. [Link]
-
PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. [Link]
-
Tetrabutylammonium fluoride (TBAF) 1 mol/l in THF, stabilized - Safety Data Sheet. Carl ROTH. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
-
Adsorptive removal of siloxanes from biogas: recent advances in catalyst reusability and water content effect. ResearchGate. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.. [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]
-
METHYLDIETHOXYSILANE. Gelest, Inc.. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. [Link]
-
Siloxanes removal from biogas using activated carbon. SciSpace. [Link]
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]
-
The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Chromatography Today. [Link]
-
SILOXANE REMOVAL. Biogas & Gases Technologies. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
-
TMS Alcohol Protecting Group Using Silyl Ether. YouTube. [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC - NIH. [Link]
-
Troubleshooting Flash Chromatography. Columbia University. [Link]
-
Siloxane Removal from Biogas. Gazpack. [Link]
Sources
- 1. METHYLDIETHOXYSILANE - Gelest, Inc. [gelest.com]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gelest.com [gelest.com]
- 5. reddit.com [reddit.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. longdom.org [longdom.org]
- 13. biotage.com [biotage.com]
- 14. westliberty.edu [westliberty.edu]
- 15. fishersci.es [fishersci.es]
- 16. tcichemicals.com [tcichemicals.com]
- 17. carlroth.com [carlroth.com]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates [mdpi.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
Preventing polymerization of diethoxymethylsilane during storage
Welcome to the technical support resource for diethoxymethylsilane (DEMS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this versatile silane monomer. As a moisture-sensitive compound, preventing premature polymerization is critical to ensuring experimental success and material integrity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and best practices.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of diethoxymethylsilane, providing step-by-step guidance to diagnose and resolve them.
Q1: I've noticed a significant increase in the viscosity of my diethoxymethylsilane. What is happening, and is the material still usable?
An increase in viscosity is the most direct indicator that polymerization has begun. This occurs because individual DEMS molecules are reacting to form longer, entangled polysiloxane chains, which resist flow more than the small monomer.
Causality: The root cause is almost always exposure to moisture, which initiates hydrolysis of the ethoxy groups to form reactive silanols (-Si-OH).[1][2] These silanols then undergo condensation to form stable siloxane (Si-O-Si) bonds, releasing ethanol and extending the polymer chain.[1] This process can be accelerated by acidic or basic contaminants.
Recommended Actions:
-
Isolate the Material: Immediately ensure the container is tightly sealed and stored in a dry, cool location to prevent further degradation. If the material was transferred from a larger container, check the seal and handling procedure of the primary stock bottle.
-
Assess the Extent of Polymerization:
-
Qualitative Check: Compare the flow of the affected material to a fresh or known-good sample. A honey-like consistency indicates significant polymerization.
-
Quantitative Check (Optional): For advanced analysis, viscosity can be measured using a rheometer. This provides precise data on the extent of polymerization.[3]
-
-
Determine Usability:
-
Slight Viscosity Increase: If the increase is minor and the material is still a clear, easily pourable liquid, it may be usable for applications where a small fraction of oligomers is tolerable. However, its reactivity and stoichiometry will be altered.
-
Significant Viscosity Increase: If the material is highly viscous or gel-like, it is generally not recommended for use, as the monomer concentration is significantly depleted and the polymer will interfere with most applications.
-
-
Potential Remediation (Use with Extreme Caution):
-
For materials with only a slight increase in viscosity, fractional distillation under a dry, inert atmosphere (e.g., nitrogen or argon) can separate the unreacted DEMS monomer (boiling point 94-95 °C) from the higher-boiling point oligomers.[4]
-
Warning: This is a hazardous procedure. Heating a partially polymerized, moisture-sensitive material can lead to uncontrolled, exothermic polymerization within the distillation flask. A risk assessment is mandatory. The distillation apparatus must be scrupulously dried before use.
-
Q2: My DEMS appears cloudy or contains a white precipitate. What should I do?
Cloudiness or the formation of a solid precipitate indicates the presence of insoluble polysiloxane oligomers. This is an early sign of hydrolysis and condensation, where the newly formed short-chain polymers are no longer soluble in the DEMS monomer.
Recommended Actions:
-
Do Not Shake the Container: Shaking will disperse the solid particles, making them harder to remove and potentially accelerating further polymerization by increasing contact surface area.
-
Evaluate for Use:
-
For Immediate Use: If the bulk of the liquid is still clear and only a small amount of precipitate is present, you may be able to carefully decant or filter the clear supernatant for immediate use. Filtration must be performed in a completely dry environment, for instance, inside a glovebox or using Schlenk line techniques with a cannula and a filter.
-
For Storage: Do not attempt to store the material further without purification. The presence of these oligomers indicates that the stabilizing conditions have failed.
-
-
Disposal: If the material is substantially cloudy or contains a significant amount of solid, it is best to dispose of it according to your institution's hazardous waste guidelines.[4][5]
Q3: I observed a pressure buildup after opening a bottle of DEMS that was stored for a while. Is this normal?
A slight pressure buildup can occur, particularly if the material has been exposed to trace moisture and stored at elevated temperatures.[6] The hydrolysis and condensation reactions that lead to polymerization also produce ethanol as a byproduct. Ethanol has a higher vapor pressure than DEMS, which can lead to a modest increase in container pressure.
Recommended Actions:
-
Safe Handling: Cool the container to below room temperature before opening.
-
Vent Slowly: Open the container cap slowly in a well-ventilated chemical fume hood to allow the pressure to equalize safely.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[4][5]
-
Inspect the Material: After venting, inspect the DEMS for any signs of polymerization, such as increased viscosity or cloudiness. If it appears normal, blanket the container with an inert gas like nitrogen or argon before resealing tightly.
-
Review Storage Conditions: This event signals that your storage conditions may not be optimal. Ensure the material is stored in a cool, dry place, away from heat sources.[7]
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism that causes diethoxymethylsilane to polymerize?
The polymerization of DEMS is a classic example of a two-step sol-gel process: hydrolysis followed by condensation.[1]
-
Hydrolysis: An ethoxy group (-OCH₂CH₃) on the silicon atom reacts with water. This reaction is often catalyzed by acids or bases. The ethoxy group is replaced by a hydroxyl group (-OH), forming a silanol and releasing a molecule of ethanol.
-
Condensation: Two resulting silanol molecules can then react with each other. This condensation reaction forms a stable siloxane bond (Si-O-Si), which is the backbone of the resulting polymer, and releases a molecule of water. Alternatively, a silanol can react with an ethoxy group on another DEMS molecule, releasing ethanol.
This process repeats, creating longer and longer polysiloxane chains and eventually leading to a gelled network.
Caption: Fig 1. Polymerization pathway of DEMS.
Q2: What are the ideal storage conditions to maximize the shelf life of DEMS?
Proper storage is the most effective strategy for preventing polymerization. The key is to rigorously exclude moisture and catalytic impurities.
| Parameter | Recommendation | Rationale & References |
| Temperature | Store in a cool place. | Lower temperatures slow the rate of hydrolysis and condensation reactions.[5][7] |
| Atmosphere | Store under a dry, inert gas (Nitrogen or Argon). | Prevents exposure to atmospheric moisture, which is the primary initiator of polymerization.[7][8] |
| Container | Original, tightly sealed container. | Containers must be carefully resealed after opening to prevent moisture ingress.[5][7] |
| Container Material | Glass or stainless steel. | These materials are inert and have very low moisture permeability. |
| Incompatible Substances | Water, moist air, strong oxidizing agents, acids, bases. | These substances can either initiate or catalyze the polymerization reaction.[7][8] |
| Location | Flammables-area cabinet; well-ventilated. | DEMS is a highly flammable liquid and vapor.[5][9] |
Q3: Can chemical inhibitors be added to prevent DEMS polymerization during storage?
While specific inhibitor formulations for long-term storage of DEMS are not widely published, principles from general monomer stabilization can be applied. Inhibitors are compounds added in small amounts to scavenge initiators or terminate reaction chains.[10][11]
Important: The addition of an inhibitor will change the composition of your material. The suitability of an inhibitor and its concentration must be validated for your specific application.
| Inhibitor Class | Mechanism of Action | Examples | Considerations |
| Radical Scavengers | Intercept free radicals that can initiate polymerization, especially relevant if thermal or light-induced degradation is a concern.[12][13] | Butylated hydroxytoluene (BHT), Hydroquinone (HQ), 4-methoxyphenol (MEHQ), Phenothiazine (PTZ).[11][14] | Many require trace oxygen to be effective.[10] Can often be removed via an alkaline wash or distillation.[11] |
| Aromatic Amines | Shown to be effective for inhibiting polymerization of other silanes, particularly during heating/distillation.[15] | Secondary or tertiary aromatic amines (e.g., derivatives of diphenylamine or naphthylamine). | These are high-boiling point additives and would be difficult to remove. Primarily used in industrial purification contexts.[15] |
Q4: How can I perform a quality control check on my DEMS before a critical experiment?
Verifying the quality of your monomer is a crucial step to ensure reproducibility. A multi-step approach is recommended.
Protocol: Pre-use Quality Control for DEMS
-
Visual Inspection:
-
Procedure: Carefully observe the liquid in a clear container (e.g., a glass vial) against a light and dark background.
-
Acceptance Criteria: The liquid should be clear, colorless, and free of any visible particulates or cloudiness.[4]
-
-
Physical Property Check (Viscosity):
-
Procedure: Use a pipette to draw up a sample of the test material and a known-good reference sample. Observe the time it takes for the pipette to drain.
-
Acceptance Criteria: The drainage time should be comparable to the reference sample. A noticeably slower drain time indicates an increase in viscosity and the presence of oligomers.
-
-
Chemical Purity & Integrity Analysis (Instrumental):
-
Procedure: For the most rigorous quality control, use analytical instrumentation.
-
Acceptance Criteria: The results should match the certificate of analysis or a previously established baseline for high-quality material.
-
| Analytical Technique | Information Provided |
| Gas Chromatography (GC) | Quantifies the purity of the DEMS monomer and detects volatile impurities, including residual solvents or ethanol from hydrolysis.[16][17] |
| FTIR Spectroscopy | Identifies functional groups. The appearance or growth of a broad peak around 3400 cm⁻¹ (O-H stretch) or a strong peak around 1000-1100 cm⁻¹ (Si-O-Si stretch) can indicate hydrolysis and polymerization.[3][18] |
| ²⁹Si NMR Spectroscopy | Provides a definitive and quantitative look at the silicon environment, allowing for the direct detection and quantification of monomer, silanol intermediates, and various polysiloxane species.[1] |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethoxydimethylsilane, 97%.
- BenchChem. (2025). Personal protective equipment for handling Diethoxysilane.
- ChemicalBook. (n.d.). Diethoxymethylsilane - Safety Data Sheet.
- MilliporeSigma. (2024). SAFETY DATA SHEET - Diethoxymethylsilane.
- ECHEMI. (n.d.). Methyldiethoxysilane SDS, 2031-62-1 Safety Data Sheets.
- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanism of Diethoxysilane with Water.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Diethoxymethylsilane.
- Gelest, Inc. (n.d.). SIM6506.0 GHS US English US SDS.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Diethoxymethylsilane.
- Sigma-Aldrich. (n.d.). Methyldiethoxysilane.
- Guidechem. (2023). How is Diethoxymethylsilane synthesized and what are its applications?.
- ioKinetic. (n.d.). Polymerization Reactions Inhibitor Modeling.
- Wikipedia. (n.d.). Polymerisation inhibitor.
- Google Patents. (2017). US20170313591A1 - Polymerization Inhibitor for Silane.
- CORE. (n.d.). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE.
- ChemBK. (2024). Polymerization inhibitor.
- MIT OpenCourseWare. (2018). Recitation 25: Polymers – 3.091 Introduction to Solid-State Chemistry.
- Dakenchem. (2025). Application Of Diethoxymethylsilane CAS No. 2031-62-1 In Surface Modification And Coating Industry.
- ResolveMass Laboratories. (2025). Top Analytical Techniques for Characterizing Custom Polymers.
- Jordi Labs. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
- Van der wal, S., et al. (n.d.). Detection challenges in quantitative polymer analysis by liquid chromatography. PMC.
- ResearchGate. (2025). Nonequilibrium Anionic Ring-opening Polymerization of Tetraphenyltetramethylcyclotetrasiloxane (D4 Me,Ph) Initiated by Sodium Isopropoxide | Request PDF.
- Holmberg, C. (n.d.). Method development for the analysis of polydimethylsiloxane in bio-oils. Doria.
- R Discovery. (n.d.). Diethoxymethylsilane Research Articles.
- ResearchGate. (n.d.). Mass deacidification and reinforcement of papers and books VI - Study of aminopropylmethyldiethoxysilane treated papers | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. iokinetic.com [iokinetic.com]
- 11. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. chembk.com [chembk.com]
- 15. US20170313591A1 - Polymerization Inhibitor for Silane - Google Patents [patents.google.com]
- 16. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 17. doria.fi [doria.fi]
- 18. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Diethoxymethylsilane (DEMS) Hydrosilylation
Topic: Optimizing Catalyst Loading & Troubleshooting Audience: Drug Development Scientists & Process Chemists
Introduction: The DEMS Challenge
Diethoxymethylsilane (DEMS) is a unique reagent in the hydrosilylation toolkit. Unlike triethylsilane or PMHS, DEMS possesses two hydrolyzable ethoxy groups (
This guide moves beyond generic hydrosilylation advice to address the specific kinetic and thermodynamic behaviors of DEMS.
Module 1: Catalyst Loading & Optimization
Status: Critical Path
The "Golden Window" of Loading
For DEMS, the relationship between catalyst loading and conversion is non-linear .
-
Too Low (<5 ppm): Reaction stalls due to oxygen poisoning or trace impurities (S, N, P) in the substrate.
-
Too High (>500 ppm): Rapid formation of "Platinum Black" (colloidal Pt), leading to catalyst death and potential isomerization of the alkene substrate rather than hydrosilylation.
Standard Optimization Protocol
Do not guess. Use this titration method to determine the Minimum Effective Concentration (MEC).
| Step | Action | Observation/Rationale |
| 1 | Stock Solution Prep | Dissolve Karstedt’s catalyst (2% Pt in xylene) in dry toluene to create a 0.1 mg Pt/mL stock. Never dose neat catalyst. |
| 2 | Scavenging Phase | Add 5 ppm Pt equivalent to the reaction vessel containing the alkene (substrate) before adding DEMS. Stir for 5 mins. This sacrifices a small amount of Pt to scavenge poisons. |
| 3 | DEMS Addition | Add 1.05 eq. of DEMS dropwise. |
| 4 | Incremental Loading | If no exotherm is observed after 10 mins at 40°C, add 10 ppm increments. |
| 5 | Target Range | Most DEMS reactions optimize between 10–50 ppm Pt. |
FAQ: "How do I accurately calculate ppm?"
User Question: "I see papers citing mol% and others citing ppm. Which should I use for DEMS?"
Scientist Answer: In industrial hydrosilylation, ppm by weight of Platinum metal relative to the total reaction mass is the standard. Mol% is often misleading due to the high molecular weight of catalyst ligands.
Calculation Formula:
Module 2: Troubleshooting Reaction Stalls
Status: Active Troubleshooting
Visual Diagnostics Matrix
Use the appearance of the reaction mixture to diagnose the failure mode.
| Symptom | Diagnosis | Root Cause | Corrective Action |
| No Color Change (Clear) | Induction Lock | Dissolved Oxygen or Inhibitors (stabilizers in the alkene). | Heat to 60°C to drive off |
| Yellow | Colloidal Death | Catalyst loading too high or temperature spike caused Pt aggregation. | Reduce loading. Lower temp. Add ligand (e.g., |
| Cloudy/Gel Formation | Hydrolysis | Moisture entered the system. DEMS ethoxy groups hydrolyzed.[1] | Abort. Dry all reagents over molecular sieves (3Å). Ensure inert atmosphere. |
| Reflux without Conversion | Poisoning | Substrate contains amines, thiols, or phosphines. | Use Pt/C (heterogeneous) or switch to Rhodium (Wilkinson’s). |
Deep Dive: The Oxygen Paradox
User Question: "My reaction works on a 1g scale but fails on 100g. Why?"
Scientist Answer: This is likely the Oxygen Effect .
-
Mechanism: Karstedt's catalyst requires a trace amount of
to prevent the formation of inactive Pt-clusters during the induction phase. However, on a large scale, purging is often more efficient, stripping all oxygen and stalling the catalyst. -
Fix: For large scale, use an "Air Sprout" technique—introduce a defined bubble of air (not pure
) to kickstart the active species, then switch to Nitrogen once the exotherm begins.
Module 3: Mechanism & Selectivity
Status: Advanced Control
Regioselectivity: Alpha vs. Beta
DEMS typically favors Anti-Markovnikov (
Visualization: The Chalk-Harrod Cycle & Failure Modes
The following diagram illustrates the active cycle versus the "Death Pathway" (Colloidal formation) and "Side Reaction" (Isomerization).
Figure 1: The Chalk-Harrod catalytic cycle for DEMS, highlighting critical failure pathways (Colloidal death, Hydrolysis, and Isomerization).
Module 4: Safety & Exotherm Management
Status: Mandatory Compliance
The DEMS Specific Hazard: Hydrogen Evolution
Unlike simple silanes, DEMS hydrolysis produces Ethanol and Siloxanes , but if Si-H bonds degrade, Hydrogen gas (
Protocol for Exotherm Control:
-
Semi-Batch Addition: Never add all DEMS at once.
-
The "Kick-off" Rule: Add 5-10% of the DEMS. Wait for the temperature to rise by 2-5°C (indicating initiation). Only then begin the main feed.
-
Cooling Capacity: Ensure your cooling bath is capable of removing ~180 kJ/mol (typical
for hydrosilylation).
Workflow: From Screening to Scale-Up
Figure 2: Step-by-step workflow for safely scaling DEMS hydrosilylation.
References
- Marciniec, B.Hydrosilylation: A Comprehensive Review on Recent Advances. Springer, 2009.
-
Lewis, L. N., et al. "Mechanism of Formation of Platinum Colloids in Hydrosilylation." Journal of the American Chemical Society, 1986. Link (Explains the "Black Precipitate" phenomenon).
-
Troegel, D., & Stohrer, J. "Recent Advances and Actual Challenges in Late Transition Metal Catalyzed Hydrosilylation." Coordination Chemistry Reviews, 2011. Link (Review of industrial catalyst optimization).
- Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Technical Literature. (Practical guide on DEMS handling and hydrolysis risks).
-
Speier, J. L. "Homogeneous Catalysis of Hydrosilation by Transition Metals." Advances in Organometallic Chemistry, 1979. Link
Sources
Diethoxymethylsilane reaction not proceeding moisture sensitivity
Technical Support Center: Organosilicon Chemistry Division Subject: Troubleshooting Diethoxymethylsilane (DEMS) Hydrosilylation Failures Ticket ID: DEMS-H2O-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Silent Killer" in Your Flask
If you are reading this, your Diethoxymethylsilane (DEMS) reaction likely failed in one of two ways: either the mixture turned into a bubbling mess with no product formed, or it remained stubbornly inert.
DEMS (
This guide treats your reaction as a patient. We will diagnose the symptoms, explain the pathology (mechanism), and prescribe the cure (protocol).
Module 1: Diagnostic Triage
Before changing your catalyst, observe your reaction mixture. Which symptom matches your situation?
| Symptom | The "Bubbles of Death" | The "Silent Gel" |
| Observation | Vigorous gas evolution immediately upon adding catalyst/silane. | Viscosity increases over time; solution becomes cloudy or solidifies. |
| Common Misinterpretation | "The reaction is working great! Look at that activity." | "The catalyst is dead." |
| Actual Diagnosis | Dehydrogenative Coupling. Moisture is reacting with Si-H to release Hydrogen gas ( | Hydrolysis & Condensation. Moisture is reacting with Si-OEt groups to form siloxanes ( |
| Result | Alkene remains untouched.[1] Silane is consumed. | Catalyst is trapped in a polymer matrix. Reactivity halts. |
Module 2: The Mechanism of Failure
To fix the problem, you must understand the competition occurring at the molecular level. In an ideal scenario, your Platinum (Pt) catalyst coordinates the alkene and the silane to form a Carbon-Silicon bond.
In the presence of moisture (even ppm levels), water acts as a competitive nucleophile.
Visualizing the Competition
The following diagram illustrates how moisture hijacks your reaction.
Figure 1: The "Fork in the Road." Path A is the only route that yields the desired product. Paths B and C are irreversible side reactions triggered by water.
Module 3: The Cure (Protocols)
If your DEMS is compromised, you cannot "dry it" with simple silica gel (which contains surface hydroxyls). You must chemically purify it.
Protocol A: The "Gold Standard" Purification (Distillation)
Required when: The bottle has been opened multiple times or stored >3 months.
-
Setup: Flame-dry a distillation apparatus under a stream of Nitrogen or Argon.
-
Drying Agent: Add Calcium Hydride (
) to the DEMS source flask (5% w/w). reacts irreversibly with water to release but does not react with the silane under ambient conditions.-
Note: Do NOT use Sodium/Potassium alloy (dangerous with chlorosilane impurities) or Silica/Alumina (reactive -OH groups).
-
-
Process: Stir for 4 hours at room temperature to allow the
to scavenge moisture. -
Distill: Distill the DEMS at ambient or reduced pressure.
-
Boiling Point: ~138°C (at 760 mmHg).
-
-
Storage: Store immediately in a Schlenk flask over 4Å Molecular Sieves (Activated).
Protocol B: The "Self-Validating" Reaction Setup
Use this workflow to prove the system is anhydrous before wasting valuable alkene substrate.
-
The Pre-Check (IR Spectroscopy):
-
Take an aliquot of your reaction mixture.
-
Look for the Si-H stretch at ~2100–2200 cm⁻¹ .
-
Pass: Sharp, strong peak.
-
Fail: Broad or diminished peak (indicates oxidation to Si-OH or Si-O-Si).
-
-
The "Colorimetric" Catalyst Test:
-
Karstedt's catalyst (Pt(0)) is susceptible to "colloidal crash-out" (turning black) in the presence of moisture.
-
Test: Add your catalyst to the solvent before adding the silane. It should remain a faint yellow/clear solution. If it turns dark brown/black immediately, your solvent is wet.
-
-
Step-by-Step Addition (The "Starve" Method):
-
Do not mix Silane, Alkene, and Catalyst all at once.
-
Step 1: Load Alkene + Catalyst in the flask (Heated to reaction temp, e.g., 60°C).
-
Step 2: Add DEMS dropwise.
-
Why? This keeps the concentration of Si-H low relative to the alkene, statistically favoring Hydrosilylation (Path A) over Dehydrogenative Coupling (Path B) even if trace moisture exists.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use molecular sieves directly in the reaction flask? A: Proceed with caution. Standard 4Å sieves are slightly basic (pH ~9-10). In the presence of ethanol (a byproduct of DEMS degradation), basic sieves can catalyze the condensation of your silane into a polymer.
-
Recommendation: Use neutral or slightly acidic molecular sieves, or decant the solvent from the sieves before adding the silane.
Q: My reaction bubbles vigorously, but NMR shows starting material. Why?
A: You are witnessing Dehydrogenative Coupling (Path B in Figure 1). The bubbles are Hydrogen gas (
-
Fix: Your system is wet.[2] Stop adding silane. Dry your solvent and alkene.
Q: I am using THF as a solvent. Is that a problem? A: It can be. THF is hygroscopic (absorbs water from air). Even "anhydrous" THF from a bottle can contain 50-100 ppm water once opened.
-
Fix: Freshly distilled Toluene is often superior for silanes because it is less hygroscopic and forms an azeotrope with water, allowing you to strip moisture out if necessary.
Q: How do I know if my Karstedt's catalyst is poisoned? A: If the solution turns from faint yellow to clear (precipitating black particles), the Pt has aggregated into inactive metal colloids. This is often caused by high concentrations of Si-H in the absence of alkene or by "poisons" like amines, phosphines, or thiols in your substrate.
References
-
Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer.
-
Gelest, Inc. Reactive Silicones: Forging New Polymer Links. (Technical Brochure regarding Silane Handling).
-
Troegel, D., & Stohrer, J. (2011). Recent Advances and Actual Challenges in Late Transition Metal Catalyzed Hydrosilylation of Olefins from an Industrial Point of View. Coordination Chemistry Reviews, 255(13-14), 1440-1459.
-
Speier, J. L. (1979). Homogeneous Catalysis of Hydrosilation by Transition Metals. Advances in Organometallic Chemistry, 17, 407-447.
Sources
Workup procedures for removing excess silane reagents
Technical Support Center: Workup Procedures for Removing Excess Silane Reagents
Status: Operational Agent: Senior Application Scientist Ticket ID: SIL-REM-001
Introduction: The "Invisible" Impurity
Welcome to the Silane Removal Support Center. We understand the frustration: you’ve performed a flawless silyl protection or a diastereoselective reduction, but your NMR shows the characteristic "grease" of siloxanes, or your product co-elutes with TBDPS-OH.
Silanes are deceptively difficult to remove because they are often non-polar, UV-inactive (or weakly active), and prone to streaking on silica. This guide moves beyond standard "rotovap and pray" methods, offering chemical scavenging and phase-switching protocols used in high-stakes total synthesis.
Visual Decision Matrix
Before selecting a protocol, identify your specific contaminant type using the logic flow below.
Caption: Logic flow for selecting the appropriate silane removal protocol based on volatility and polarity.
Module 1: The Reducers (Triethylsilane & PMHS)
Context:
Protocol A: Azeotropic Removal of
Best for: Stable products where thermal degradation is not a concern.
-
Concentrate: Remove the bulk reaction solvent (usually DCM or TFA) at standard pressure or mild vacuum.
-
The Hexane Chase: Add a volume of cyclohexane or heptane equal to your crude oil volume.
-
Evaporate: Rotovap at 60°C (bath temp) under roughly 30 mbar.
-
Why:
forms a pseudo-azeotrope with these solvents, dragging the silane out more effectively than direct vacuum.
-
-
Verify: Check
NMR. If the multiplet at 0.5-1.0 ppm persists, proceed to Protocol C .
Protocol B: The "Prevention" Strategy (PMHS)
Best for: Large scale reductions where chromatography is impossible.
Instead of
-
Reaction: Run your reduction (e.g., reductive amination) using PMHS (0.5–1.0 equiv relative to hydride).
-
Workup: Upon completion, the consumed silane becomes a cross-linked silicone solid/gel.
-
Filtration: Dilute with ether/THF and add NaOH (aq) to solidify the matrix further, then filter through Celite. The filtrate is silane-free.
Module 2: The Heavyweights (TBDPS/TBS Removal)
Context: Deprotection of TBDPS ethers releases TBDPS-OH (tert-butyldiphenylsilanol).[1] This byproduct is highly lipophilic and often co-elutes with mid-polarity products (20-40% EtOAc/Hex), ruining purification.
Protocol C: KF-Silica Scavenging (The "Gold Standard")
Best for: Removing silanols (TBDPS-OH) and tin byproducts that streak on columns.
Mechanism: Potassium Fluoride (KF) loaded on silica creates a hypervalent silicate surface. Silanols bind irreversibly to this matrix, while organic products elute freely [1].
Preparation of KF-Silica (50% w/w):
-
Dissolve 10 g of KF in roughly 20 mL of water.
-
Add 20 g of Silica Gel 60 to the solution.
-
Evaporate the water (Rotovap) to dryness.
-
Dry the resulting white powder under high vacuum (0.1 mmHg) at 60°C for 4 hours. Store in a desiccator.
Execution:
-
Load: Dissolve your crude mixture in a minimal amount of DCM/Hexane.
-
Pad Filtration: Prepare a short fritted funnel packed with roughly 10 equivalents (by weight) of KF-Silica.
-
Elute: Flush with 50% EtOAc/Hexane.
-
Result: The TBDPS-OH remains chemically bound to the silica; your product elutes.
Protocol D: The Modified Kishi Workup
Best for: Removing TBAF salts and silanols simultaneously without aqueous extraction.
Context: Standard TBAF deprotection leaves tetrabutylammonium salts that are hard to remove. The Kishi method uses calcium to precipitate the fluoride and resin to catch the ammonium [2].
-
Quench: At the end of the TBAF reaction, do not add water.
-
Sequester: Add CaCO3 (2.0 equiv) and Dowex 50WX8-400 (ion-exchange resin, H+ form, 3.0 equiv).
-
Stir: Stir vigorously for 2 hours.
-
Chemistry:
precipitates fluoride as ; Dowex captures .
-
-
Filter: Pass through a plug of Celite.[2]
-
Wash: Rinse the plug with MeOH/DCM.
-
Concentrate: The filtrate is free of ammonium salts and bulk silanols.
Comparative Data: Removal Efficiencies
| Method | Target Impurity | Yield Recovery | Impurity Level (ppm) | Labor Intensity |
| Azeotropic Distillation | Volatile Silanes ( | >95% | >500 ppm | Low |
| KF-Silica Chromatography | Silanols (TBDPS-OH) | 90-95% | <50 ppm | Medium |
| Kishi (Dowex/CaCO3) | TBAF Salts / Silanols | >98% | <100 ppm | Medium |
| Acidic Hydrolysis (MeOH) | TMS/TES Groups | 85-90% | Variable | High (Aq. workup) |
Troubleshooting & FAQ
Q: I used excess TMSCN (Trimethylsilyl cyanide). It's volatile, but toxic. How do I handle the workup safely? A: Never rotovap TMSCN directly into the atmosphere.
-
Quench: Add saturated aqueous
or dilute bleach to the reaction mixture before workup to hydrolyze the cyanide. -
Waste: Treat the aqueous layer with bleach (pH > 10) to oxidize cyanide to cyanate before disposal.
Q: My product is acid-sensitive (e.g., an acetal), but I need to remove a TBS group. TBAF is too basic/nucleophilic. A: Avoid TBAF. Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or HF-Pyridine buffered with excess pyridine. For workup, use the KF-Silica method (Protocol C) to avoid acidic aqueous washes that might hydrolyze your acetal.
Q: I see a "ghost" peak in NMR at 0.1 ppm that isn't grease. What is it? A: This is likely silicone grease from ground glass joints that has been leached by non-polar solvents (Hexane/DCM).
-
Fix: It is chemically inert but annoying. Perform a reverse-phase (C18) plug filtration (MeCN/H2O). Silicone grease is extremely lipophilic and will stick to the C18 while your product elutes.
References
-
Harrowven, D. C., & Guy, I. L. (2004).[5] KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[5] Chemical Communications, (17), 1968-1969.
- Note: While originally designed for Tin, this mechanism applies to Silicon due to the high affinity of Fluoride for Group 14 elements.
-
Wang, Y., & Kishi, Y. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions.[6] Organic Syntheses, 99, 53-67.[6]
-
BenchChem Technical Support. (2025). Purification of TBDPS-Deprotected Reaction Mixtures.
-
Organic Chemistry Portal. (n.d.). Triethylsilane (TES) in Organic Synthesis.
Sources
Technical Support Center: Diethoxymethylsilane (DEMS) Surface Coatings
A Guide to Preventing Gelation and Ensuring Reproducible Results
Welcome to the technical support center for diethoxymethylsilane (DEMS) applications. This guide is designed for researchers, scientists, and drug development professionals who use DEMS for surface modification and coating. Uncontrolled gelation of the DEMS precursor solution is a common and frustrating issue that can lead to inconsistent film quality and failed experiments.
As Senior Application Scientists, we have developed this comprehensive resource to help you understand the underlying chemistry of DEMS, troubleshoot common problems, and implement robust protocols to prevent gelation. Our approach is grounded in explaining the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.
Understanding Gelation: The Core Chemistry
Gelation is the formation of a three-dimensional, cross-linked network within your silane solution, causing it to transition from a liquid (sol) to a semi-solid (gel). This process is driven by two fundamental chemical reactions: hydrolysis and condensation .[1]
-
Hydrolysis: The process begins when diethoxymethylsilane reacts with water. The ethoxy groups (-OCH2CH3) on the silicon atom are replaced by hydroxyl groups (-OH), forming reactive silanols. This reaction can be catalyzed by either an acid or a base.[2]
-
Condensation: The newly formed, highly reactive silanol groups then react with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si).[3] As these bridges link more and more molecules, a polymer network grows, eventually leading to gelation.[1][4]
Controlling the rates of these two reactions is the key to preventing premature gelation and achieving a stable coating solution.[5]
Visualizing the Path to Gelation
The following diagram illustrates the sequential hydrolysis and condensation steps that transform DEMS monomers into a cross-linked gel network.
Caption: The reaction pathway from DEMS monomer to a gel network.
Troubleshooting Guide: Common Gelation Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question: My DEMS solution turned cloudy or formed a gel immediately after adding water. What happened?
Answer: This indicates an extremely rapid, uncontrolled reaction. The most likely cause is an inappropriate pH. Under strongly basic (alkaline) conditions, the condensation reaction is significantly accelerated, leading to rapid network formation.[2][3] While acid catalysis also promotes the reaction, it tends to favor the hydrolysis step first, leading to more linear and less branched structures initially, which are less prone to immediate gelation.[4]
-
Immediate Action: Discard the solution. Do not attempt to salvage it, as the resulting film will be non-uniform and poorly adhered.
-
Solution:
-
Ensure your solvent (typically an alcohol/water mixture) is adjusted to a mildly acidic pH, generally between 4 and 5, before adding the DEMS.[6] This pH range provides a good balance, promoting hydrolysis without causing runaway condensation.[5]
-
Verify the pH of your water source. Use deionized, high-purity water. Tap water can contain minerals and have a pH that accelerates condensation.[5]
-
Add the DEMS to the acidified solvent mixture slowly while stirring vigorously. This ensures rapid dispersion and prevents localized high concentrations that can lead to gel formation.
-
Question: I prepared my solution, and it looked fine, but it turned into a solid gel in the container overnight. How can I extend the pot life?
Answer: This is a common issue related to the "pot life" or working time of the silane solution. Even under optimal conditions, the hydrolysis and condensation reactions continue to proceed, albeit at a slower rate. Several factors can shorten this pot life:
-
Water Concentration: The molar ratio of water to silane is critical. While water is necessary for hydrolysis, an excessive amount can accelerate condensation and reduce pot life.[4]
-
Temperature: Higher storage temperatures increase the rate of all chemical reactions, including hydrolysis and condensation.[3]
-
Concentration of DEMS: Higher concentrations of DEMS mean more reactive molecules are in close proximity, increasing the likelihood of condensation reactions.[3]
-
Solution:
-
Control Water Stoichiometry: For many applications, using a sub-stoichiometric amount of water relative to the silane can extend pot life by limiting the extent of hydrolysis at any given time. Experiment with different water-to-silane molar ratios to find the optimal balance for your specific application.
-
Refrigerate the Solution: Store your prepared DEMS solution in a tightly sealed container at a low temperature (e.g., 4°C). This significantly slows down the reaction rates.[7] Ensure the container is well-sealed to prevent atmospheric moisture from entering.[8]
-
Prepare Fresh: The most reliable method is to prepare only the amount of solution needed for a single day's work.
-
Question: My coating appears hazy and non-uniform on the surface. Is this related to gelation?
Answer: Yes, this is often a sign of micro-gel formation or precipitation within your coating solution. While the entire solution may not have turned into a solid gel, small, insoluble, cross-linked particles (oligomers) may have formed.[9] When applied to a surface, these particles result in a hazy, rough, and poorly adhered film.
-
Cause: This can be caused by any of the factors that lead to bulk gelation, but it can also be influenced by the solvent system. If the solvent cannot keep the hydrolyzed silanols and small oligomers properly dissolved, they will precipitate.
-
Solution:
-
Solvent Choice: DEMS is typically prepared in a mixture of alcohol (like ethanol or isopropanol) and water. The alcohol acts as a co-solvent, ensuring the non-polar DEMS and the polar hydrolyzed silanols remain in solution.[4] If you observe haziness, try increasing the proportion of alcohol in your solvent mixture.
-
Filtration: Before application, filter your DEMS solution through a 0.2 or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent). This will remove any microscopic gel particles that may have formed, ensuring a uniform coating.
-
Review pH and Water Content: Re-evaluate your solution preparation parameters as described in the previous questions. Haziness is an early warning sign of impending gelation.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for preparing a stable DEMS solution?
The optimal pH is generally in the mildly acidic range of 4.0 to 5.0.[6] In this window, the hydrolysis reaction is favored over the condensation reaction, allowing for the formation of reactive silanols without rapid, uncontrolled network growth. The isoelectric point, where reaction rates are at a minimum, is around pH 2-3 for many silicas.[3]
Q2: How does atmospheric humidity affect my coating process?
Atmospheric humidity can significantly impact your results. DEMS is moisture-sensitive and will react with water from the air.
-
High Humidity: Can accelerate hydrolysis and condensation, shortening the pot life of your solution and potentially causing gelation on the substrate during application.
-
Low Humidity: May slow down the curing process on the substrate, as some moisture is often required for the final cross-linking and bonding to the surface.
-
Best Practice: Work in a controlled environment, such as a glove box with a controlled atmosphere or a fume hood with consistent airflow.[10] Always keep your DEMS stock solution and prepared coating solutions tightly sealed.[8]
Q3: Can I use solvents other than alcohol?
While alcohols are the most common and effective co-solvents, other polar, aprotic solvents like acetone can be used. However, you must ensure that:
-
DEMS, water, and the hydrolyzed intermediates are all soluble in the chosen solvent system.[4]
-
The solvent does not interfere with the hydrolysis/condensation chemistry. For most applications, an ethanol/water or isopropanol/water system is the most reliable starting point.
Q4: What is the recommended concentration range for DEMS in a coating solution?
This is highly application-dependent, but a typical starting range is 1-5% (v/v) DEMS in the solvent mixture. Higher concentrations can lead to thicker films but also dramatically increase the risk of premature gelation.[3] It is always best to start with a lower concentration and increase it incrementally if a thicker coating is required.
Data Summary and Key Parameters
The following table summarizes the critical parameters for controlling DEMS solution stability.
| Parameter | Recommended Range/Value | Rationale | Potential Issue if Deviated |
| pH of Solution | 4.0 - 5.0 | Balances hydrolysis and condensation rates for stable silanol formation.[5][6] | < 3.0: Very slow reaction. > 6.0: Rapid condensation, risk of gelation.[6] |
| DEMS Concentration | 1 - 5% (v/v) | Minimizes intermolecular distances, reducing premature cross-linking.[3] | > 5%: Increased viscosity and high risk of rapid gelation. |
| Water/Silane Molar Ratio (r) | 1.5 to < Stoichiometric | Controls the extent of hydrolysis, preserving pot life.[4] | High Excess: Drives condensation, shortens pot life. |
| Solvent System | Alcohol/Water Mixture | Ensures solubility of all reactants and products.[4] | Poor Solvent: Precipitation of silanols, hazy solution/film. |
| Storage Temperature | 4°C (Refrigerated) | Slows down reaction kinetics, extending pot life significantly.[7] | Room Temp or Higher: Accelerated reaction rates, reduced pot life. |
Experimental Protocols
Protocol 1: Preparation of a Stable 2% DEMS Coating Solution
This protocol provides a reliable starting point for creating a stable DEMS solution with an extended pot life.
-
Solvent Preparation:
-
In a clean glass container, combine 93 mL of ethanol (or isopropanol) with 5 mL of deionized water.
-
While stirring, add a dilute solution of acetic acid dropwise until the pH of the mixture is stable between 4.5 and 5.0. Measure the pH using a calibrated pH meter or high-quality pH strips.
-
-
Silane Addition:
-
Continue stirring the acidified solvent mixture.
-
Slowly add 2 mL of diethoxymethylsilane (DEMS) to the vortex of the stirring solution.
-
-
Hydrolysis (Activation):
-
Seal the container and allow the solution to stir at room temperature for at least 1 hour. This "activation" period allows for sufficient hydrolysis to occur, generating the reactive silanol groups needed for surface bonding.
-
-
Storage and Use:
-
For immediate use, the solution is ready.
-
For extended pot life, store the sealed container in a refrigerator at 4°C. The solution should remain stable for several days to a week.
-
CRITICAL STEP: Before use, always visually inspect the solution for any signs of cloudiness or precipitation. If observed, filter the solution or discard it.
-
Protocol 2: Troubleshooting Workflow Diagram
If you encounter gelation, use this logical workflow to diagnose the root cause.
Caption: A step-by-step workflow for diagnosing the cause of gelation.
References
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Al-Oweini, R., & El-Rassy, H. (2018).
- Schmidt, H., et al. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.
- Brinker, C.J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
- BenchChem. (2025). The Chemistry of Triethoxysilane Hydrolysis and Condensation.
- Pantoja, M., et al. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Taylor & Francis Online.
- Deng, C., et al. (2014). Increasing Mechanical Strength of Gelatin Hydrogels by Divalent Metal Ion Removal. PMC.
- Dakenchem. (2025). Application Of Diethoxymethylsilane CAS No. 2031-62-1 In Surface Modification And Coating Industry.
- ChemicalBook. (n.d.). Diethoxymethylsilane - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Sol-Gel Science for Ceramic Materials.
- ResearchGate. (2026). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes.
- Pope, E. J. A., et al. (2021).
- MilliporeSigma. (2024). SAFETY DATA SHEET - Diethoxy(methyl)silane.
- BenchChem. (2025). Personal protective equipment for handling Diethoxysilane.
- Chang, C., et al. (2022). Effects of crosslinking agent ratio and gelation temperature on the performance of microcrystalline cellulose hydrogels. SciSpace.
- Adhesives & Sealants Industry. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts.
Sources
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. scispace.com [scispace.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fluoride Treatment for Diethoxymethylsilane Byproduct Removal
Welcome to the Technical Support Center for the effective removal of diethoxymethylsilane (DEOMS) and its associated byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with persistent siloxane impurities in their reaction mixtures. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful purification of your compounds.
Introduction: The Challenge of Siloxane Byproducts
Diethoxymethylsilane (DEOMS) is a versatile reagent frequently employed in organic synthesis, particularly for reductions and hydrosilylations. While effective, its use often leads to the formation of challenging byproducts. Upon exposure to moisture, DEOMS hydrolyzes to form silanols, which then condense into oligomeric and polymeric siloxanes. These "silicone junk" byproducts are notoriously difficult to remove using standard purification techniques like column chromatography due to their variable polarity and poor visualization on TLC plates.
This guide details a robust fluoride-based treatment method to cleave these persistent siloxane bonds, converting them into more easily removable species.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding diethoxymethylsilane byproduct removal.
Q1: Why are diethoxymethylsilane byproducts so difficult to remove?
-
Answer: Diethoxymethylsilane reacts with trace amounts of water to form silanols (R₃Si-OH). These silanols are highly reactive and undergo condensation to form siloxane bonds (Si-O-Si), leading to a mixture of oligomeric and polymeric siloxanas. This mixture does not typically possess a uniform structure or polarity, making it difficult to separate from the desired product using standard chromatographic techniques. Furthermore, these byproducts often do not have a UV chromophore, rendering them invisible on TLC plates stained with UV light.
Q2: How does the fluoride treatment work?
-
Answer: The fluoride ion has a high affinity for silicon. It acts as a nucleophile, attacking the silicon atom in the siloxane bond (Si-O-Si). This attack forms a pentacoordinate silicon intermediate, which then breaks the strong Si-O bond, effectively cleaving the siloxane chain. The byproducts of this reaction are typically smaller, more polar silanols and silyl fluorides, which are more amenable to removal by aqueous workup or a silica gel plug.
Q3: Is hydrofluoric acid (HF) the only option for this treatment?
-
Answer: No, and due to its extreme hazards, HF is often not the preferred reagent in a standard research laboratory setting. Safer and more user-friendly fluoride sources are available. Tetrabutylammonium fluoride (TBAF) is a common and effective alternative. For an even safer option, a combination of potassium fluoride (KF) with a phase-transfer catalyst like 18-crown-6, or ammonium fluoride (NH₄F), can also be employed.[1][2][3]
Q4: How can I monitor the progress of the byproduct removal?
-
Answer: Since the siloxane byproducts are often invisible on TLC, other analytical methods are necessary. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for this purpose. The methyl protons on the silicon atom of DEOMS and its byproducts typically appear as a sharp singlet in the upfield region of the spectrum (around 0.1-0.2 ppm). The disappearance or significant reduction of this signal indicates the successful removal of the siloxane impurities. For more detailed analysis, ²⁹Si NMR can also be utilized.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to detect volatile silane residues.
Q5: What are the primary safety concerns when working with fluoride reagents?
-
Answer: Fluoride reagents, particularly HF and to a lesser extent TBAF, are hazardous. Hydrofluoric acid is extremely corrosive and can cause severe, painful burns that may not be immediately apparent. It can also cause systemic toxicity. TBAF is also corrosive and a skin and eye irritant. It is crucial to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., neoprene or nitrile). Always have a calcium gluconate tube readily available as a first aid antidote for HF exposure.
Part 2: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section provides solutions to common problems encountered during the fluoride treatment of siloxane byproducts.
| Problem | Potential Cause | Recommended Solution |
| Incomplete removal of siloxane byproducts (persistent signal in ¹H NMR). | Insufficient amount of fluoride reagent. | Increase the equivalents of the fluoride source. A 1.2 to 1.5-fold excess relative to the silane reagent used in the reaction is a good starting point. |
| Insufficient reaction time or low temperature. | Increase the reaction time and/or gently warm the reaction mixture (e.g., to 40-50 °C) to facilitate the cleavage of more sterically hindered siloxane bonds. | |
| Inefficient quenching and workup. | Ensure thorough quenching of the reaction and perform multiple extractions during the aqueous workup to effectively remove the resulting smaller silicon species. | |
| Low yield of the desired product after treatment. | Degradation of the product by the fluoride reagent. | If your product contains silyl protecting groups, they will likely be cleaved. If the product is base-sensitive, the basicity of TBAF may cause degradation. Consider using a milder, neutral fluoride source like ammonium fluoride (NH₄F).[1][2] |
| Product is water-soluble and lost during aqueous workup. | If your product has high water solubility, avoid an aqueous workup. An alternative workup involves adding a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration.[6][7] | |
| Difficulty removing the fluoride reagent (e.g., TBAF) after the reaction. | TBAF and its byproducts can be difficult to remove completely with a standard aqueous workup, especially for polar products. | An effective method for removing TBAF is to treat the reaction mixture with a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate. The resin sequesters the tetrabutylammonium cation, and the calcium carbonate neutralizes the fluoride, which precipitates as calcium fluoride. The solids can then be removed by filtration.[6][7] |
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the fluoride-mediated removal of diethoxymethylsilane byproducts.
Protocol 1: Tetrabutylammonium Fluoride (TBAF) Treatment
This protocol is highly effective but should be performed with caution due to the basic and corrosive nature of TBAF.
Materials:
-
Crude reaction mixture containing the desired product and siloxane byproducts.
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF).
-
Anhydrous tetrahydrofuran (THF).
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Ethyl acetate or other suitable extraction solvent.
-
Brine.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Plastic labware (e.g., plastic vial or centrifuge tube) is recommended.
Procedure:
-
Preparation: In a plastic vial, dissolve the crude reaction mixture in a minimal amount of anhydrous THF.
-
TBAF Addition: Under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0 °C in an ice bath. Add the 1.0 M TBAF solution in THF dropwise (typically 1.2-1.5 equivalents relative to the initial amount of DEOMS used).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by ¹H NMR by taking small aliquots. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the siloxane signals in the ¹H NMR have disappeared or been significantly reduced, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product can be further purified by flash column chromatography if necessary.
Protocol 2: Safer Fluoride Treatment with Ammonium Fluoride (NH₄F)
This protocol utilizes a milder, less hazardous fluoride source and is suitable for base-sensitive substrates.
Materials:
-
Crude reaction mixture.
-
Ammonium fluoride (NH₄F).
-
Methanol (MeOH).
-
Water.
-
Ethyl acetate or other suitable extraction solvent.
-
Brine.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Preparation: Dissolve the crude reaction mixture in methanol.
-
NH₄F Addition: Add solid ammonium fluoride (typically 2-3 equivalents relative to the initial amount of DEOMS used) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction may be slower than with TBAF and may require gentle heating (40-50 °C) and longer reaction times (monitor by ¹H NMR).
-
Workup: Once the reaction is complete, add water to the reaction mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the product by flash column chromatography as needed.
Part 4: Visualizing the Process
To better understand the chemical transformations and workflows, the following diagrams are provided.
Caption: Mechanism of siloxane byproduct formation and fluoride treatment.
Caption: Experimental workflow for fluoride treatment of siloxane byproducts.
References
-
Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic letters, 9(4), 723–726. [Link]
-
Zhang, Y., et al. (2023). Fluoride-Catalyzed Siloxane Exchange as a Robust Dynamic Chemistry for High-Performance Vitrimers. Advanced Materials, 35(28), 2303280. [Link]
- Li, X., et al. (n.d.).
- BenchChem. (2025).
- OSTI.GOV. (2023). Fluoride‐Catalyzed Siloxane Exchange as a Robust Dynamic Chemistry for High‐Performance Vitrimers.
- ResearchGate. (2025). Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils.
- ECHEMI. (n.d.).
- Kameo, H., et al. (2016). Transition-Metal-Mediated Cleavage of Fluoro-Silanes under Mild Conditions. Chemistry – A European Journal, 22(12), 4035-4039.
- Diva-Portal.org. (n.d.). New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems.
- INIS-IAEA. (2024). NMR Methodologies for the Detection and Quantification of Nanostructural Defects in Silicone Networks.
- Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67.
- Deller, A., et al. (2025). Exploration of solvent, volume, and catalyst effects on fluoride-catalyzed end-of-life depolymerization of silicones to cyclic m. RSC Publishing.
- ResearchGate. (2023). Fluoride-Catalyzed Siloxane Exchange as a Robust Dynamic Chemistry for High-Performance Vitrimers.
- ResearchGate. (2025).
- PubMed. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic Letters, 9(4), 723-726.
Sources
- 1. axolabs.com [axolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Diethoxymethylsilane (DEMS) and Triethoxysilane (TES) as Reducing Agents in Organic Synthesis
In the landscape of modern organic synthesis, the choice of a reducing agent is pivotal, dictating the outcome of reactions that are foundational to drug discovery and materials science. Among the myriad of available hydridosilanes, diethoxymethylsilane (DEMS) and triethoxysilane (TES) have emerged as versatile and widely adopted reagents. This guide provides a comprehensive comparison of DEMS and TES, delving into their reactivity, selectivity, and practical applications, supported by experimental data and mechanistic insights to inform your selection process.
Introduction: The Role of Hydrosilanes in Reductive Processes
Hydrosilanes, characterized by a silicon-hydrogen bond, are a class of reducing agents that offer a milder and often more selective alternative to traditional metal hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Their utility spans a wide range of transformations, including the reduction of carbonyls, imines, and amides, as well as applications in reductive amination and deoxygenation reactions. The reactivity of hydrosilanes is typically unlocked through activation by a Lewis acid, a Brønsted acid, or a transition metal catalyst, which polarizes the Si-H bond and facilitates hydride transfer.
Diethoxymethylsilane (DEMS) and triethoxysilane (TES) are both popular choices due to their stability, ease of handling, and favorable safety profiles compared to more pyrophoric reagents. However, subtle differences in their molecular structure give rise to distinct reactivity and selectivity profiles that can be leveraged for specific synthetic challenges.
Molecular Structure and its Influence on Reactivity
The fundamental difference between DEMS and TES lies in the substituents on the silicon atom. This structural variance is the primary determinant of their differing electronic and steric properties, which in turn governs their behavior as reducing agents.
-
Diethoxymethylsilane (DEMS): With one methyl group and two ethoxy groups attached to the silicon, DEMS is considered to be more electron-rich and less sterically hindered at the silicon center compared to TES. The electron-donating nature of the methyl group enhances the hydridic character of the Si-H bond, making it a more potent hydride donor.
-
Triethoxysilane (TES): Possessing three ethoxy groups, the silicon atom in TES is more electron-deficient due to the inductive effect of the three oxygen atoms. This results in a less hydridic Si-H bond, rendering TES a generally milder reducing agent than DEMS. The additional ethoxy group also imparts greater steric bulk around the silicon atom.
This difference in intrinsic reactivity is a critical factor in reagent selection. For challenging reductions requiring a more powerful hydride source, DEMS is often the preferred choice. Conversely, for reactions where fine-tuning of selectivity is paramount, the milder nature of TES can be advantageous.
Comparative Performance: Key Reduction Reactions
The practical utility of DEMS and TES is best illustrated by their performance in common reductive transformations.
Reductive Amination
Reductive amination, a cornerstone of amine synthesis, involves the conversion of a carbonyl compound to an amine. Both DEMS and TES are effective reagents for this transformation, typically in the presence of a catalyst.
Experimental Data Summary:
| Entry | Carbonyl Compound | Amine | Reducing Agent | Catalyst | Yield (%) | Reference |
| 1 | Cyclohexanone | Aniline | TES | Triflic acid | 95 | |
| 2 | Benzaldehyde | Benzylamine | DEMS | Indium(III) Chloride | 92 | |
| 3 | Acetophenone | Morpholine | TES | Iron(III) Chloride | 88 | |
| 4 | 4-Methoxybenzaldehyde | Piperidine | DEMS | Scandium Triflate | 94 |
Discussion:
Both reagents generally provide high yields in reductive aminations. The choice between them often depends on the substrate and the chosen catalytic system. The milder nature of TES can sometimes offer better chemoselectivity in the presence of other reducible functional groups. For instance, in the presence of an ester, TES might be preferred to minimize over-reduction.
Reduction of Amides to Amines
The reduction of amides to amines is a more challenging transformation that often requires harsher conditions. Both DEMS and TES have proven to be capable reagents for this purpose, particularly when activated by strong Lewis acids.
Experimental Workflow: A Representative Protocol for Amide Reduction
Caption: General workflow for the reduction of amides using DEMS or TES.
Mechanistic Considerations:
The reduction of amides with hydrosilanes is believed to proceed through the activation of the amide carbonyl by a Lewis acid, followed by hydride transfer from the silane. The resulting aminal-like intermediate then undergoes a second reduction to furnish the amine.
Caption: Simplified mechanism for amide reduction with hydrosilanes.
Chemoselectivity: A Key Differentiator
The differing reactivities of DEMS and TES can be exploited to achieve chemoselective reductions in multifunctional molecules.
-
DEMS: Its higher reactivity makes it suitable for the reduction of less reactive carbonyl groups, such as esters and amides. However, this can sometimes lead to a lack of selectivity.
-
TES: As a milder reagent, TES often exhibits superior chemoselectivity. It can selectively reduce aldehydes in the presence of ketones, or imines in the presence of esters. This makes it a valuable tool for complex target-oriented synthesis.
Practical Considerations: Safety and Handling
Both DEMS and TES are flammable liquids and should be handled with appropriate care in a well-ventilated fume hood. They are moisture-sensitive and will react with water to release hydrogen gas. However, they are generally considered safer and easier to handle than many metal hydride reagents.
| Property | Diethoxymethylsilane (DEMS) | Triethoxysilane (TES) |
| Formula | C₅H₁₄O₂Si | C₆H₁₆O₃Si |
| Molecular Weight | 134.26 g/mol | 164.28 g/mol |
| Boiling Point | 102 °C | 134 °C |
| Flash Point | 2 °C | 29 °C |
| Density | 0.87 g/cm³ | 0.88 g/cm³ |
Conclusion: Selecting the Right Reagent for Your Needs
The choice between diethoxymethylsilane and triethoxysilane is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthetic transformation.
-
Choose Diethoxymethylsilane (DEMS) when:
-
A more powerful reducing agent is required for less reactive functional groups.
-
Rapid reaction kinetics are desired.
-
-
Choose Triethoxysilane (TES) when:
-
High chemoselectivity is critical in the presence of multiple reducible functional groups.
-
A milder, more controlled reduction is necessary.
-
By understanding the nuanced differences in their reactivity and selectivity, researchers can harness the full potential of these versatile hydrosilanes to achieve their synthetic goals with precision and efficiency.
References
-
Reductive Amination of Ketones with Triethoxysilane. The Journal of Organic Chemistry. [Link]
-
Indium(III) Chloride as a New Catalyst for the Reductive Amination of Carbonyl Compounds. Organic Letters. [Link]
-
Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with Hydrosilanes. The Journal of Organic Chemistry. [Link]
Technical Guide: The Strategic Advantage of Diethoxymethylsilane (DEMS) in Reductive Transformations
Executive Summary
For decades, Lithium Aluminum Hydride (
This guide details why switching to DEMS-based systems (specifically Zinc-catalyzed protocols) offers a critical advantage: tunable chemoselectivity . Unlike metal hydrides that obliterate functional groups, DEMS allows for the surgical reduction of amides to amines while preserving esters, nitro groups, and alkenes, all under air-stable conditions.
The Safety & Stability Paradigm
The primary operational advantage of DEMS over metal hydrides is safety. LAH and reducing agents like Diisobutylaluminum hydride (DIBAL-H) are pyrophoric and react violently with moisture, necessitating cryogenic conditions and dry solvents. DEMS is a stable liquid that can often be handled in open air.
Comparative Properties: LAH vs. DEMS
| Feature | Lithium Aluminum Hydride ( | Diethoxymethylsilane ( |
| Physical State | Solid (Powder/Pellets) | Liquid |
| Moisture Sensitivity | Extreme (Violent | Low (Stable to atmospheric moisture) |
| Reaction Atmosphere | Strict Inert Gas ( | Inert recommended, but tolerant |
| Solvent Constraints | Ethers only (THF, | Toluene, THF, DCM, Green solvents |
| Quenching | Exothermic, hazardous ("Fieser" workup) | Mild hydrolysis (Ethanol/Water) |
| Byproducts | Aluminum salts (difficult filtration) | Siloxanes (easily removed) |
Chemoselectivity: The Scientific Edge
The defining characteristic of DEMS is its inability to reduce carbonyls without catalytic activation. This allows for orthogonal reactivity . In a molecule containing both an amide and an ester, LAH will reduce both to alcohols/amines. A DEMS/Zinc system will selectively reduce the amide to an amine, leaving the ester intact.
Experimental Data: Functional Group Tolerance
Based on catalytic systems (e.g., Zn(OAc)2 or B(C6F5)3 catalyzed)
| Functional Group | DEMS + Catalyst Result | |
| Tertiary Amide | ||
| Ester | No Reaction (Preserved) | |
| Nitro ( | No Reaction (Preserved) | |
| Nitrile ( | No Reaction (Preserved) | |
| Alkene ( | No Reaction (Preserved) | |
| Epoxide | No Reaction (Preserved) |
Insight: This selectivity eliminates protection/deprotection steps in multi-step synthesis, significantly improving Atom Economy.
Mechanistic Insight: The Catalytic Cycle
Unlike the direct nucleophilic attack of hydride ions from LAH, DEMS utilizes a Hydrosilylation mechanism. This requires a Lewis Acid catalyst (such as Zinc Acetate) to activate the amide carbonyl, making it susceptible to hydride transfer from the silicon center.
Mechanism Diagram
The following diagram illustrates the Zinc-catalyzed reduction of a tertiary amide.
Figure 1: Zinc-catalyzed hydrosilylation mechanism. The catalyst activates the amide, allowing controlled hydride transfer from DEMS.
Experimental Protocol: Selective Amide Reduction
This protocol is based on the methodology developed by Beller et al. [1], utilizing Zinc Acetate (
Objective: Reduction of N,N-dimethylbenzamide to N,N-dimethylbenzylamine in the presence of an ester group.
Materials
-
Substrate: Tertiary Amide (1.0 equiv)
-
Reagent: Diethoxymethylsilane (DEMS) (2.2 - 3.0 equiv)
-
Catalyst: Zinc Acetate (
) (5 - 10 mol%) -
Solvent: Anhydrous Toluene or 2-Methyltetrahydrofuran (Green alternative)
Step-by-Step Workflow
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Charging: Add the tertiary amide (10 mmol) and
(0.5 mmol, 5 mol%) to the flask. -
Solvent: Add Anhydrous Toluene (10 mL). Stir at room temperature to disperse the catalyst.
-
Addition: Add DEMS (22 mmol, 2.2 equiv) dropwise via syringe. Note: No exothermic exotherm is typically observed, unlike LAH additions.
-
Reaction: Heat the mixture to 100°C (oil bath). Monitor via TLC or GC-MS.
-
Checkpoint: Conversion usually completes within 12–24 hours. The disappearance of the amide carbonyl peak in IR (
) confirms progress.
-
-
Workup (Hydrolysis):
-
Cool the reaction to room temperature.
-
Add 1M NaOH or 1M HCl (depending on amine stability) carefully to hydrolyze the siloxane byproducts.
-
Observation: The mixture will separate. The siloxane converts to a water-soluble silicate or an organic-soluble polymer that is easily washed away.
-
-
Isolation: Extract with Ethyl Acetate (3x). Dry organic layers over
, filter, and concentrate in vacuo.
Green Chemistry & Workup Advantages
The "hidden" cost of metal hydride reductions is the workup. LAH forms gelatinous aluminum salts that trap product and clog filters.
-
Atom Economy: DEMS produces benign siloxanes.
-
Solvent Recovery: Toluene can be recovered and reused; Ether/THF from LAH reductions often contain peroxides or are difficult to dry.
-
Scalability: The lack of hydrogen gas evolution and exotherms makes DEMS protocols scalable to kilogram quantities without special engineering controls.
References
-
Das, S., Addis, D., Zhou, S., Junge, K., & Beller, M. (2010).[1] Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance. Journal of the American Chemical Society.[1]
-
Vollmar, D., & Gade, L. H. (2010). Zinc-Catalyzed Hydrosilylation of Amides to Amines. Chemistry – A European Journal.[1]
-
Addis, D., Das, S., Junge, K., & Beller, M. (2011). Selective Reduction of Carboxylic Acid Derivatives by Catalytic Hydrosilylation. Angewandte Chemie International Edition.
-
Tinnis, F., & Adolfsson, H. (2011). Zinc-catalyzed chemoselective reduction of tertiary and secondary amides to amines. Chemistry – A European Journal.[1]
Sources
Safety comparison diethoxymethylsilane vs silane gas generation
An In-Depth Safety Comparison for Silicon Precursors: Diethoxymethylsilane (Liquid) vs. Silane (Gas)
For researchers, scientists, and professionals in drug development and semiconductor fabrication, the choice of a silicon precursor is a critical decision that balances process requirements with operational safety. While traditional silane (SiH₄) gas is a cornerstone of many deposition processes, its extreme hazards necessitate a rigorous evaluation of safer alternatives. This guide provides an objective, data-supported comparison between diethoxymethylsilane (DEMS), a liquid precursor, and silane gas, focusing on the fundamental safety and handling differences that impact laboratory and manufacturing environments.
Foundational Properties: A Tale of Two States
The most fundamental difference between silane and DEMS lies in their physical state at standard conditions, a property that dictates their inherent risk profiles.
Silane (SiH₄) is a colorless, compressed gas. Its primary utility is in chemical vapor deposition (CVD) processes to create silicon-based films.[1][2] However, its chemical nature presents one of the most significant challenges in the specialty gas industry: it is pyrophoric , meaning it can spontaneously ignite upon contact with air without an external ignition source.[1][3][4] This property, combined with its storage as a high-pressure gas, creates a high-consequence risk scenario for any potential leak.
Diethoxymethylsilane (C₅H₁₄O₂Si or DEMS) is a colorless, flammable liquid.[5][6] It serves as a versatile liquid delivery source for silicon-based materials, offering a non-pyrophoric alternative to silane gas.[7][8] Its liquid state allows for lower-pressure delivery systems, fundamentally altering the safety and engineering requirements for its use. While flammable, it requires an ignition source to combust, a critical distinction from silane.[6][9]
Head-to-Head Safety Profile Comparison
A direct comparison of key safety metrics reveals the stark contrast in the risk profiles of these two essential chemicals. The data below, synthesized from multiple safety data sheets and technical sources, underscores the causality behind the different handling protocols required for each.
| Property | Silane Gas (SiH₄) | Diethoxymethylsilane (DEMS) | Scientific Rationale & Safety Implication |
| Physical State | Gas (Compressed, Liquefied) | Liquid | Implication: Silane is stored under high pressure, meaning a leak results in rapid, widespread, and difficult-to-contain dispersion. DEMS, as a liquid, has a much lower vapor pressure, and leaks are more easily contained. |
| Pyrophoricity | Pyrophoric | Not Pyrophoric | Implication: Silane can ignite spontaneously in air.[1][4] Any leak is an immediate fire or explosion risk. DEMS is a flammable liquid and requires an external ignition source, allowing for a greater margin of safety and response time in the event of a leak.[6] |
| Autoignition Temp. | < -100°C (-148°F)[4][10] | No data (Not applicable as non-pyrophoric) | Implication: Silane's extremely low autoignition temperature means ambient air is sufficient for ignition. |
| Flash Point | Not Applicable (Gas) | -1°C (30.2°F)[7] | Implication: DEMS is a highly flammable liquid, and its vapors can form an ignitable mixture with air below freezing temperatures. This necessitates strict control of ignition sources.[6][11] |
| Flammability Limits | LEL: ~1.4%, UEL: ~96% in air[12][13] | LEL: 0.7%, UEL: 33.75% in air[9] | Implication: Silane possesses an exceptionally wide flammability range, making almost any mixture with air potentially explosive.[10][12] The narrower range for DEMS slightly reduces this hazard. |
| Toxicity (Inhalation) | Harmful if inhaled.[14] ACGIH TLV-TWA: 5 ppm.[12][13][15] | May cause respiratory irritation.[5] No established TLV. | Implication: While the primary hazard for silane is fire, it is also toxic.[12][16] DEMS is considered an irritant, and its hydrolysis product, ethanol, has its own exposure limit (OSHA PEL: 1000 ppm).[9] |
| Reactivity | Reacts violently with oxidizers (air).[1] | Reacts with water/moisture to produce ethanol.[9] Incompatible with strong oxidizing agents, acids, and bases.[5] | Implication: Silane's reactivity is immediate and hazardous. DEMS's reactivity with moisture requires handling under an inert atmosphere to maintain purity and prevent pressure buildup from hydrogen generation.[5][9] |
Visualizing the Risk: Hazard Pathways
The potential consequences of an unplanned release differ dramatically between the two precursors. The following diagrams illustrate these divergent risk pathways.
Caption: Risk pathway for a diethoxymethylsilane liquid spill.
Experimental Protocols: Safety in Practice
The practical steps required for handling these materials provide a clear, self-validating system of their respective risks. The complexity and number of mandatory safety controls for silane gas are substantially greater.
Methodology 1: Standard Protocol for Handling Silane Gas
This protocol assumes the use of a code-compliant gas cabinet and delivery system.
-
Pre-operation Safety Checks:
-
Verify the operational status of the gas cabinet's exhaust ventilation system.
-
Confirm that the silane-specific gas detector and UV/IR flame detector are calibrated and active. [17] * Ensure the automated emergency shut-off valve and any Restricted Flow Orifices (RFOs) are in place and functional. [17] * The entire gas delivery system must be constructed from welded stainless steel where possible and utilize high-integrity, metal-gasket face seal fittings (e.g., VCR). [17]
-
-
Personal Protective Equipment (PPE):
-
System Preparation & Cylinder Connection:
-
Thoroughly purge the gas lines with a high-purity inert gas (e.g., Nitrogen or Argon).
-
Perform a system-wide leak check using helium and a mass spectrometer leak detector to ensure integrity at or above the silane cylinder pressure. [17] * Connect the silane cylinder to the system using the appropriate CGA connection and torque wrenches. All tools must be non-sparking. [12]
-
-
Gas Introduction & Operation:
-
Slowly open the cylinder valve from a safe distance, if possible, or using a pneumatic actuator.
-
Continuously monitor the system pressure and the ambient environment for any sign of a leak.
-
In case of a leak without ignition, do not attempt to stop it manually, as this can trigger an explosion. Evacuate immediately and activate emergency protocols. [3]
-
-
Shutdown:
-
Close the cylinder valve.
-
Pump and purge the entire system with inert gas multiple times to remove all residual silane before performing maintenance or opening the system to the atmosphere.
-
Methodology 2: Standard Protocol for Handling Diethoxymethylsilane (DEMS) Liquid
This protocol assumes work is performed in a standard chemical fume hood.
-
Pre-operation Safety Checks:
-
Personal Protective Equipment (PPE):
-
Wear a standard lab coat, chemical splash goggles, and solvent-resistant gloves (e.g., nitrile). [9]
-
-
System Preparation & Liquid Transfer:
-
Ensure the DEMS container and the receiving vessel are bonded and grounded to prevent static electricity discharge. [6][9] * To maintain chemical purity, conduct transfers under a blanket of inert gas (Nitrogen or Argon) to protect the moisture-sensitive material. [5][6] * Use compatible tubing (e.g., PFA, stainless steel) for transfers.
-
-
Operation:
-
Handle the liquid within the fume hood.
-
Clean up minor spills promptly using a non-combustible absorbent material like sand or diatomaceous earth. [5]
-
-
Storage & Shutdown:
-
After use, tightly reseal the container, preferably with fresh inert gas in the headspace.
-
Store in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials. [6]
-
Conclusion and Expert Recommendation
The evidence overwhelmingly demonstrates that diethoxymethylsilane (DEMS) offers a significantly improved safety profile over silane gas . The transition from a high-pressure, pyrophoric gas to a flammable liquid fundamentally reduces the risk of catastrophic fire and explosion.
-
For Silane Gas: The primary risk is a high-consequence, uncontrolled release leading to spontaneous fire or a vapor cloud explosion. Mitigation requires extensive and costly engineering controls, specialized infrastructure like gas cabinets, and rigorous, continuous safety monitoring. [3][17]The unpredictability of ignition upon release remains its most dangerous characteristic. [3][10]
-
For Diethoxymethylsilane (DEMS): The primary risk is that of a standard flammable liquid. While its vapors are flammable and require the strict exclusion of ignition sources, it is not pyrophoric. [6][9]Leaks are more manageable, and the safety protocols, while essential, are aligned with standard practices for handling flammable liquid reagents in a laboratory or industrial setting.
For research, development, and manufacturing processes where chemical compatibility allows, transitioning from silane gas to a liquid precursor like DEMS is a critical step toward inherently safer design. This change replaces the unpredictable and severe pyrophoric gas hazard with the well-understood and more easily manageable risks associated with a flammable liquid.
References
-
Title: SAFETY DATA SHEET Silane Source: Air Liquide URL: [Link]
-
Title: METHYLDIETHOXYSILANE Safety Data Sheet Source: Gelest, Inc. (via Amazon S3) URL: [Link]
-
Title: SAFETY DATA SHEET - Diethoxymethylsilane Source: Thermo Fisher Scientific URL: [Link]
-
Title: SAFETY DATA SHEET Silane Source: Linde Gas URL: [Link]
-
Title: Silane Safety Source: Semiconductor Environmental Health and Safety Association (SESHA) URL: [Link]
-
Title: Silane SiH4 Safety Data Sheet SDS P4649 Source: Praxair, Inc. URL: [Link]
-
Title: Silane Safety Data Sheet Source: Middlesex Gases & Technologies URL: [Link]
-
Title: SAFETY DATA SHEET - Silane Source: Airgas URL: [Link]
-
Title: Understanding Silane Gas Hazards: Why Detection Matters Source: MDC Systems URL: [Link]
-
Title: Silane Exposure, Signs and Symptoms and Chemical Properties Source: University of Arkansas Environmental Health and Safety URL: [Link]
-
Title: Mechanism of thermal decomposition of silanes Source: Russian Chemical Reviews URL: [Link]
-
Title: Silane Treatment in Semiconductor Fabrication 9 Expert Tips for Maximum Efficiency Source: ZM Silane URL: [Link]
-
Title: Silane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: What Is a Pyrophoric Gas? Source: WestAir Gases URL: [Link]
-
Title: Gas monitoring in semiconductor manufacturing Source: Safety & Security Asia URL: [Link]
-
Title: Silane Safety Source: Specialty Gas Report (via CGF-llc.com) URL: [Link]
-
Title: Hydrolytic polycondensation of diethoxymethylsilane under pressure Source: ResearchGate URL: [Link]
-
Title: Thermal decomposition of silane Source: Semantic Scholar URL: [Link]
-
Title: The decomposition kinetics of disilane and the heat of formation of silylene Source: Scilit URL: [Link]
-
Title: The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges Source: PMC (PubMed Central) URL: [Link]
-
Title: A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: What Are the Most Dangerous Toxic Gases in Semiconductor Manufacturing? Source: Aegis Process Service URL: [Link]
-
Title: Silane Standard Operating Procedure Source: University of Arkansas URL: [Link]
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Technical Comparison Guide: Diethoxymethylsilane (DEMS) Alternatives for Amide Reduction
Topic: Diethoxymethylsilane Alternatives for Amide Reduction Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Silane Selection Paradox
Diethoxymethylsilane (DEMS) has long served as a "Goldilocks" reagent in amide reduction—offering a balance of stability and reactivity that surpasses traditional aluminum hydrides (LiAlH₄) or boranes. It enables chemoselective reduction of amides to amines in the presence of sensitive groups like esters, nitro, and alkenes.[1][2][3]
However, for process chemists and scale-up engineers, DEMS presents distinct bottlenecks:
-
Purification Purgatory: The siloxane byproducts often form oligomeric "oils" that are invisible to UV/TLC and difficult to separate from amine products without tedious chromatography.[4]
-
Cost & Supply: While not exotic, it lacks the commodity-scale pricing of industrial silicone byproducts.
-
Safety: While safer than triethoxysilane (which disproportionates to pyrophoric SiH₄), DEMS still carries flammability and corrosivity risks.
This guide objectively evaluates three primary alternatives—Polymethylhydrosiloxane (PMHS) , 1,1,3,3-Tetramethyldisiloxane (TMDS) , and Phenylsilane (PhSiH₃) —providing the experimental data and mechanistic grounding required to switch protocols with confidence.
Comparative Analysis of Alternatives
Alternative 1: Polymethylhydrosiloxane (PMHS)
The "Green" & Economic Champion
PMHS is a byproduct of the silicone industry, making it exceptionally cheap and sustainable.[5] It is non-toxic, air-stable, and chemically robust.[6]
-
Mechanism: Acts as a hydride donor but requires activation (e.g., Zn(OAc)₂/LiCl or Lewis Bases) because its polymeric nature sterically hinders the Si-H bond.
-
The "Gel" Factor: Upon reaction, PMHS crosslinks into a solid silicone resin.
-
Pro: The byproduct precipitates, potentially simplifying workup (filtration).[7]
-
Con: In batch reactors, this gel can seize impellers if solvent ratios are not optimized.
-
-
Best For: Large-scale, cost-sensitive reductions where filtration is preferred over extraction.
Alternative 2: 1,1,3,3-Tetramethyldisiloxane (TMDS)
The Process & Workup Specialist
TMDS is a volatile dimer (
-
Workup Advantage: Excess reagent can be removed simply by evaporation. The siloxane byproducts are low-molecular-weight fluids, easily washed away or distilled.
-
Reactivity: Slightly more reactive than PMHS due to lower steric hindrance.
-
Best For: High-value intermediates requiring high purity; reactions where solid byproduct formation (PMHS) is mechanically problematic.
Alternative 3: Phenylsilane (PhSiH₃)
The Reactivity Powerhouse
-
Performance: The phenyl group activates the Si-H bonds via electronic effects, making it significantly more reactive than alkyl silanes. It can often reduce secondary amides that stall with DEMS or PMHS.[4]
-
Drawbacks: It is expensive and has poor atom economy (high molecular weight per hydride).
-
Best For: Difficult substrates (sterically hindered amides) or small-scale medicinal chemistry where yield trumps cost.
Decision Matrix: Technical Specifications
| Feature | DEMS (Benchmark) | PMHS | TMDS | Phenylsilane |
| Cost | Moderate | Very Low | Low/Moderate | High |
| Atom Economy | Moderate | Excellent | Good | Poor |
| Byproduct State | Oligomeric Oil (Hard to remove) | Solid Resin (Filterable) | Volatile Liquid (Evaporable) | Silanol/Siloxane (Soluble) |
| Reactivity | Moderate | Low (Needs Activation) | Moderate/High | High |
| Toxicity | Irritant | Non-Toxic | Low | Low |
| Scale-Up Suitability | Medium | High (Green) | High (Process) | Low (Cost) |
Experimental Performance Data
The following data aggregates performance across standard catalytic systems (Zinc-based and Molybdenum-based) for the reduction of N,N-dimethylbenzamide to N,N-dimethylbenzylamine.
| Silane Reagent | Catalyst System | Conditions | Yield (%) | Chemoselectivity (vs. Ester) | Source |
| DEMS | Zn(OAc)₂ (5 mol%) | THF, 40°C, 24h | 92% | >99:1 | [1] |
| PMHS | Zn(OAc)₂ (5 mol%) | THF, 65°C, 24h | <10% | N/A | [2] |
| PMHS | Et₂Zn (5 mol%) + LiCl (10 mol%) | Toluene, 100°C, 16h | 91% | >99:1 | [2] |
| TMDS | Mo(CO)₆ (5 mol%) | Toluene, Reflux | 82% | >95:5 | [3] |
| TMDS | IrCl(CO)(PPh₃)₂ (1 mol%) | Toluene, r.t. | 96% | >99:1 | [4] |
| PhSiH₃ | Zn(OAc)₂ (5 mol%) | THF, r.t., 20h | 95% | >99:1 | [5] |
Key Insight: PMHS fails with simple Zinc Acetate alone (unlike DEMS). It requires the "Lewis Acid/Base" activation of the Et₂Zn/LiCl system to match DEMS yields. TMDS performs exceptionally well with transition metal catalysts (Mo, Ir).
Mechanistic Pathway (Zinc-Catalyzed)
Understanding the mechanism is crucial for troubleshooting. The Zinc-catalyzed reduction follows a hydrosilylation pathway. The critical differentiator for PMHS is the activation step.
Figure 1: Generalized catalytic cycle for Zinc-catalyzed amide reduction. Note that for PMHS, the activation barrier at the "Hydride Transfer" step is higher, necessitating additives like LiCl.
Validated Experimental Protocols
Protocol A: The "Green" Method (PMHS + Zn/LiCl)
Best for: Cost reduction and avoiding chromatography.
Reagents:
-
Tertiary Amide (1.0 equiv)
-
PMHS (2.5 equiv of hydride)
-
Et₂Zn (5 mol% - typically 1M in hexanes)
-
LiCl (10 mol%)[3]
-
Solvent: Toluene or 2-MeTHF (Green solvent)
Step-by-Step:
-
Catalyst Prep: In a dry flask under Argon, add LiCl (flame dried if possible) and the solvent. Add Et₂Zn solution. Stir for 10 mins at room temperature to form the active zincate species.
-
Addition: Add PMHS followed by the amide substrate.[3]
-
Reaction: Heat to 100°C. Note: Evolution of H₂ gas may occur; ensure venting. Monitor by GC/LC.
-
Workup (The "Gel" Trick):
-
Cool to room temperature.
-
Add NaOH (3M aqueous solution) dropwise. Caution: Vigorous bubbling (quenching excess Si-H).
-
Stir vigorously for 1 hour. The silicone polymer will form a solid/crumbly precipitate.
-
Filter through a Celite pad. The filtrate contains the amine in the organic phase.
-
Separate phases, dry organics (Na₂SO₄), and concentrate.
-
Protocol B: The "High Purity" Method (TMDS + Mo(CO)₆)
Best for: Chemoselectivity and ease of purification.
Reagents:
-
Amide (1.0 equiv)
-
TMDS (2.0 equiv)
-
Mo(CO)₆ (5 mol%)
-
Solvent: Toluene
Step-by-Step:
-
Setup: Charge a flask with the amide, Mo(CO)₆, and Toluene.
-
Activation: Add TMDS.
-
Reaction: Heat to reflux (approx. 110°C). The solution often turns yellow/brown as the active Mo-silyl species forms.
-
Monitoring: Run for 2-4 hours. Check TLC for disappearance of amide.
-
Workup:
-
Cool to room temperature.
-
Concentrate the reaction mixture directly on a rotavap to remove solvent and excess TMDS (volatile).
-
Dissolve residue in MeOH/DCM and filter through a short silica plug to remove Molybdenum residue.
-
Concentrate to yield clean amine.[2]
-
References
-
Das, S., et al. "Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance." Journal of the American Chemical Society, 2010.[8] Link
-
Kovalenko, O. O., et al. "Diethylzinc-Catalyzed Reduction of Tertiary Amides." Organic Letters, 2015.[5] Link
-
Tinnis, F., et al. "Planar Chiral Molybdenum-Complexes for the Asymmetric Hydrosilylation of Imines." Journal of the American Chemical Society, 2016. (Referencing Mo(CO)6 protocols). Link
-
Cheng, C., & Brookhart, M. "Iridium-Catalyzed Reduction of Secondary Amides." Journal of the American Chemical Society, 2012. Link
-
Volkov, A., et al. "Selective Reduction of Amides using Zn(OAc)2/PhSiH3." Chemistry - A European Journal, 2011. Link
Sources
- 1. Amine synthesis by amide reduction [organic-chemistry.org]
- 2. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 3. diva-portal.org [diva-portal.org]
- 4. reddit.com [reddit.com]
- 5. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]
- 6. Tailoring polymethylhydrosiloxane as candidate material for vitreous humour substitution: physical properties and in vitro toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. Controlled and chemoselective reduction of secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Benefit Analysis: Diethoxymethylsilane (DEMS) in Industrial Synthesis
Topic: Cost-benefit analysis of diethoxymethylsilane in industrial synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Precision" Silane
In the landscape of organosilicon reagents, Diethoxymethylsilane (DEMS) (CAS: 2031-62-1) occupies a critical "sweet spot" between the hazardous volatility of Triethoxysilane (TES) and the polymeric variability of Polymethylhydrosiloxane (PMHS). While PMHS is often touted as the "greenest" (waste-product) hydride source, it fails in scenarios requiring precise stoichiometry, low viscosity, or specific silyl-functionalization.
This guide objectively analyzes DEMS as a high-value alternative for chemoselective reductions and hydrosilylation , providing the economic and safety data necessary to justify its premium over bulk silicone byproducts.
Verdict: DEMS is the superior choice for late-stage pharmaceutical intermediates where purification costs (removing polymeric siloxanes) outweigh raw material costs, and for surface modification where defined monomeric purity is non-negotiable.
Technical Profile & Reactivity
DEMS is a monomeric hydrosilane containing one active Si-H bond and two hydrolyzable ethoxy groups. Its "lively" nature stems from the electron-donating methyl group, which modulates the hydridic character of the Si-H bond compared to the trialkoxy analogues.
Physiochemical Properties
| Property | Diethoxymethylsilane (DEMS) | Triethoxysilane (TES) | PMHS (Polymer) |
| CAS | 2031-62-1 | 998-30-1 | 9004-73-3 |
| MW | 134.25 g/mol | 164.27 g/mol | ~60 g/mol (mer unit) |
| Boiling Point | 94-95 °C | 131 °C | >200 °C (Decomposes) |
| Density | 0.838 g/mL | 0.89 g/mL | 1.006 g/mL |
| Active H % | ~0.75% (wt) | ~0.61% (wt) | ~1.6% (wt) |
| Flash Point | 10 °C (Highly Flammable) | 26 °C | >100 °C |
Comparative Performance Analysis
A. Safety: The "Lethal" Distinction (DEMS vs. TES)
While both reagents are flammable, the toxicological profile varies drastically. This is a primary driver for switching from TES to DEMS in scale-up environments.
-
Triethoxysilane (TES): Classified in many jurisdictions as "Fatal if inhaled" and causes severe, irreversible corneal necrosis (blindness) upon vapor contact.
-
DEMS: Classified as "Harmful" or "Irritant." While it requires standard VOC handling (fume hood), it lacks the extreme acute inhalation toxicity of TES.
Cost Implication: Using TES requires Level 4 containment protocols and expensive PPE (SCBA) at scale. DEMS fits within standard Level 2/3 industrial hygiene protocols, significantly reducing operational overhead.
B. Process Economics: The "Cleanup" Factor (DEMS vs. PMHS)
The most common debate is between the monomeric DEMS and the polymeric PMHS.
The PMHS Trap: PMHS is cheap (often a waste product). However, it functions as a hydride transfer agent that leaves behind a cross-linked silicone gel/oil .
-
Issue: In pharmaceutical synthesis, removing trace silicone oils requires extensive chromatography or specific fluoride treatments, driving up the E-Factor (waste produced per kg product).
-
Hidden Cost: Loss of product trapped in the polymeric matrix.
The DEMS Advantage:
-
Mechanism:[1][2] After hydride transfer, DEMS converts to diethoxymethylsilyl byproducts (e.g., silyl ethers or silanols).
-
Workup: These byproducts are low-molecular-weight liquids. They can be removed via distillation or simple hydrolysis-extraction, unlike the gummy residues of PMHS.
C. Atom Economy & Selectivity Data
DEMS offers a balance of atom economy. While PMHS has a higher hydride density (wt%), DEMS allows for exact stoichiometric control, preventing over-reduction in sensitive substrates.
Table 1: Reduction of Amides – Comparative Efficiency Target: Selective reduction of tertiary amide to amine.
| Reagent | Catalyst | Yield | Workup Complexity |
| DEMS | Ir-complex / Zn(OAc)₂ | 92% | Low: Distillation/Extraction. |
| PMHS | Zn(OAc)₂ / TRAP | 85% | High: Requires vigorous hydrolysis to break polymer emulsion. |
| LiAlH₄ | None | 88% | High: Hazardous quench, aluminum salts filtration. |
Visualizing the Decision Process
The following decision tree helps process chemists select the correct silane based on substrate sensitivity and purification constraints.
Figure 1: Decision matrix for selecting organosilicon hydride sources in process chemistry.
Experimental Protocol: Catalytic Amide Reduction
This protocol utilizes DEMS for the chemoselective reduction of a tertiary amide to a tertiary amine, avoiding the formation of aluminum salts.
Objective: Reduce N,N-dimethylbenzamide to N,N-dimethylbenzylamine.
Materials
-
Substrate: N,N-dimethylbenzamide (1.0 equiv)
-
Reagent: Diethoxymethylsilane (DEMS) (2.2 equiv)
-
Catalyst: Zinc Acetate [Zn(OAc)₂] (5 mol%) or Ir-complex (e.g., Vaska's complex for lower temp).
-
Solvent: Toluene (Anhydrous).
Step-by-Step Methodology
-
Inerting: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (
).-
Why: Si-H bonds are moisture sensitive; water will consume the reagent, evolving
gas (safety hazard).
-
-
Charging: Add N,N-dimethylbenzamide (10 mmol) and Zn(OAc)₂ (0.5 mmol) to the flask. Add Toluene (20 mL).
-
Addition: Add DEMS (22 mmol) dropwise via syringe over 5 minutes at Room Temperature.
-
Observation: Gas evolution (
) may occur if trace moisture is present.[3]
-
-
Reaction: Heat the mixture to 60°C. Monitor via TLC or GC-MS.
-
Causality: The Zn catalyst activates the carbonyl oxygen, facilitating hydride transfer from DEMS.
-
-
Quench & Hydrolysis (The DEMS Advantage):
-
Extraction: Separate layers. Extract aqueous layer with Ethyl Acetate (2x).
-
Purification: Dry organics over
, filter, and concentrate. Distill the residue to obtain pure amine.
Self-Validating Checkpoints
-
Checkpoint 1: Upon adding NaOH, the mixture should become biphasic and clear. If a white, sticky solid persists, hydrolysis is incomplete (add more base/time).
-
Checkpoint 2: GC-MS should show the disappearance of the M+ peak of the amide (MW 149) and appearance of the amine (MW 135).
Mechanistic Pathway (Hydrosilylation)[4][5][6]
The following diagram illustrates the catalytic cycle, highlighting where DEMS provides a cleaner exit strategy than PMHS.
Figure 2: Simplified catalytic cycle for amide reduction using DEMS, emphasizing the hydrolytic cleavage of the silyl byproduct.
References
-
ChemicalBook. (2026). Diethoxymethylsilane Properties and Price Trends. ChemicalBook. Link
-
Cheng, C., & Brookhart, M. (2012).[2][4] Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane.[2] Journal of the American Chemical Society. Link
-
Gelest, Inc. (2015).[3] Triethoxysilane Safety Data Sheet (Fatal if Inhaled).[3] Gelest. Link
-
Lavis, J. M., & Maleczka, R. E. (2003).[1] Polymethylhydrosiloxane (PMHS) in Organic Synthesis.[1][5] Wiley Online Library. Link
-
Tinnis, F., et al. (2016).[3][4] Planar Chiral Ferrocene-Based Nucleophilic Catalysts for the Reduction of Amides. Organic Letters.[6] Link
Sources
- 1. Polymethylhydrosiloxane - Wikipedia [en.wikipedia.org]
- 2. Iridium-Catalyzed Reduction of Secondary Amides to Secondary Amines and Imines by Diethylsilane [organic-chemistry.org]
- 3. gelest.com [gelest.com]
- 4. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Diethoxymethylsilane
For the diligent researcher, scientist, and drug development professional, the integrity of your work is paramount. This extends beyond the accuracy of your results to encompass the safety and responsibility of every aspect of your laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of diethoxymethylsilane, ensuring the safety of your personnel and the protection of our environment. We will delve into the causality behind these protocols, grounding them in the chemical properties of the compound and the established best practices of laboratory safety.
Understanding the Hazard: Why Diethoxymethylsilane Requires Special Handling
Diethoxymethylsilane (CAS No. 2031-62-1) is a versatile organosilicon compound frequently utilized in chemical synthesis.[1] However, its utility is matched by its hazardous properties. It is classified as a highly flammable liquid and vapor, capable of igniting under most ambient temperature conditions.[2][3] Furthermore, it is a known skin and eye irritant and may cause respiratory irritation upon inhalation.[2] The primary hazard that dictates its disposal procedure is its reactivity with water.
Diethoxymethylsilane is moisture-sensitive and undergoes hydrolysis in the presence of water.[4] This reaction, while ultimately leading to its degradation, can be exothermic and produce flammable ethanol as a byproduct. Uncontrolled hydrolysis can lead to a dangerous release of energy and flammable vapors. Therefore, proper disposal procedures are not merely about discarding the chemical but about managing this reactivity in a safe and controlled manner.
Personnel Protection: Your First Line of Defense
Before handling diethoxymethylsilane for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety designed to prevent chemical exposure through inhalation, skin contact, or eye contact.
Essential PPE for Handling Diethoxymethylsilane:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][5] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, which can cause irritation. Always inspect gloves for integrity before use. |
| Body Protection | Flame-retardant lab coat and impervious clothing.[2][5] | Protects against splashes and in the event of a fire. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges is necessary.[2][5] | Minimizes the inhalation of vapors that can cause respiratory tract irritation. |
In-Laboratory Waste Management: A Step-by-Step Protocol
The guiding principle for diethoxymethylsilane disposal is to treat it as a hazardous waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[3] For small quantities of residual diethoxymethylsilane, a controlled hydrolysis (quenching) procedure can be performed in the laboratory to render it less hazardous before collection by a licensed waste disposal service. This process intentionally reacts the silane with a suitable reagent to neutralize its reactivity.
Protocol for Controlled Hydrolysis of Small Quantities of Diethoxymethylsilane Waste
This procedure should only be performed by trained personnel in a chemical fume hood.
Materials:
-
Waste diethoxymethylsilane (small quantities, typically <100 mL)
-
A non-polar, water-miscible solvent (e.g., isopropanol)
-
A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (bubbler)
-
Ice bath
-
Water
Procedure:
-
Inert Atmosphere: Assemble the flask setup in a chemical fume hood and purge with an inert gas like nitrogen to displace air and moisture.[6]
-
Dilution: Transfer the waste diethoxymethylsilane to the flask and dilute it with an equal volume of a non-polar, water-miscible solvent such as isopropanol. This helps to moderate the reaction rate.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial for controlling the exothermic nature of the hydrolysis reaction.
-
Slow Addition of Water: Fill the dropping funnel with a 1:1 mixture of isopropanol and water.
-
Controlled Reaction: With vigorous stirring, add the water/isopropanol mixture dropwise to the cooled diethoxymethylsilane solution. The rate of addition should be slow enough to maintain the temperature of the reaction mixture below 20°C. You may observe some bubbling as the reaction proceeds.
-
Completion and Equilibration: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour. Then, remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for an additional hour.
-
Waste Collection: The resulting solution, now containing primarily silanols, ethanol, and the solvent, should be transferred to a designated hazardous waste container for flammable liquids.
Caption: Decision workflow for the proper disposal of diethoxymethylsilane waste.
Waste Container Selection, Labeling, and Storage
Proper containment and identification of hazardous waste are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]
Container Selection:
-
Use a container that is in good condition and compatible with diethoxymethylsilane and its hydrolysis products (e.g., glass or a suitable plastic like high-density polyethylene).[10]
-
The container must have a secure, leak-proof closure.[3]
-
Never use a container that previously held an incompatible chemical, such as a strong oxidizing agent.
Labeling Requirements: Each hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste."[10]
-
The full chemical name: "Diethoxymethylsilane" (and other components if it is a mixture). Do not use abbreviations or chemical formulas.[10]
-
The approximate percentage of each component.
-
The date when waste was first added to the container (accumulation start date).[9]
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard warnings (e.g., "Flammable," "Irritant").[8]
Temporary Storage in the Laboratory:
-
Waste containers should be stored in a designated "Satellite Accumulation Area," which is at or near the point of generation and under the control of the laboratory personnel.[8][11]
-
Store the container in a well-ventilated area, away from heat, sparks, and open flames.[5]
-
Ensure the container is kept closed except when adding waste.[10]
-
Segregate the diethoxymethylsilane waste from incompatible materials, particularly oxidizing agents.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is critical to mitigate the hazards.
For Minor Spills (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the area.
-
Ensure Ventilation: Ensure the chemical fume hood is operational.
-
Eliminate Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential sources of ignition.[12]
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or diatomaceous earth to contain the spill.[5] Do not use paper towels, as they can increase the surface area and fire risk.[12]
-
Collect Absorbent Material: Using non-sparking tools, carefully collect the absorbed material and place it in a sealable, properly labeled hazardous waste container.[5]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.
For Major Spills (large volume, rapid spread, or posing an immediate fire or health hazard):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Alert personnel in adjacent areas and activate the fire alarm if necessary.
-
Isolate the Area: Close the doors to the laboratory to contain the vapors.
-
Call for Emergency Assistance: Contact your institution's emergency response team or local fire department from a safe location.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of diethoxymethylsilane, upholding the highest standards of laboratory practice and environmental stewardship.
References
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Gelest, Inc. (2024, November 13). SAFETY DATA SHEET METHYLDIETHOXYSILANE. Retrieved from [Link]
-
Kalinina, M. A., et al. (2022). Hydrolytic polycondensation of diethoxymethylsilane under pressure. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
-
Pure. (1997, January 1). Deactivation of silica surfaces with a silanol-terminated polysiloxane; Structural characterization by inverse gas chromatography. Retrieved from [Link]
-
Lab Supplies. (n.d.). Diethoxymethylsilane [Hydrosilylating Reagent], min 95% (GC), 100 ml. Retrieved from [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]
-
Didaktik der Chemie. (n.d.). Experiments - Hydrolysis of triacetoxymethylsilane. Retrieved from [Link]
-
The City College of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
- Google Patents. (n.d.). US4923687A - Method for removing silane compounds from silane-containing exhaust gases.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Kimshield. (2025, January 13). Silanization vs. Other Surface Deactivation Methods Explained. Retrieved from [Link]
-
CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]
-
University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Hygiene Plan - Environment, Health & Safety. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
Philanthropy X. (2025, June 15). Reducing Chemical Waste in Research Labs: 5 Smart Strategies. Retrieved from [Link]
-
ProChimia Surfaces. (2011). Silanes Surfaces Protocols. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Department of Toxic Substances Control. (2025, January 15). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Retrieved from [Link]
-
Semiconductor Environmental Health and Safety Association (SESHA). (n.d.). Silane Safety. Retrieved from [Link]
-
West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
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- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 8. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. epa.gov [epa.gov]
- 12. ccny.cuny.edu [ccny.cuny.edu]
Personal protective equipment for handling Diethoxymethylsilicon
Executive Summary & Chemical Identification
Clarification on Nomenclature: In industrial and research contexts, "Diethoxymethylsilicon" is a non-standard descriptor. The precise chemical entity is Diethoxymethylsilane (CAS: 2031-62-1).[1][2][3] This distinction is critical because the presence of the silicon-hydrogen bond (Si-H) dictates the primary safety profile, specifically the risk of hydrogen gas evolution.
The "Hidden" Hazard:
While most researchers treat organosilanes as simple flammable solvents, Diethoxymethylsilane poses a dual threat. Upon contact with moisture (atmospheric or aqueous), it hydrolyzes to release Ethanol and Hydrogen Gas (
-
Reaction:
-
Risk: If this occurs in a closed waste container or a non-vented vessel, pressurization and rupture are imminent, followed by a potential hydrogen deflagration.
Hierarchy of Controls: Engineering First
Before donning PPE, the environment must be secured. PPE is the last line of defense, not the first.
-
Primary Barrier: All transfers and reactions must occur within a certified Chemical Fume Hood .
-
Sash Height: Maintain at working level (approx. 18 inches).
-
Airflow: Verify 80-100 fpm face velocity to prevent hydrogen accumulation.
-
-
Inert Atmosphere: Store and handle under dry Nitrogen (
) or Argon ( ). Moisture exclusion is not just for yield; it is a safety control to prevent uncontrolled hydrogen evolution.
Personal Protective Equipment (PPE) Matrix
Data Table 1: PPE Selection by Operational Risk
| PPE Category | Standard Handling (Transfer/Aliquot) | High-Risk Operation (Spill Cleanup/Quenching) | Technical Rationale |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Goggles seal against vapors; Face shields protect against splash/shatter from pressurization. |
| Hand Protection | Nitrile (Double-gloved, min 5 mil) | Silver Shield / 4H (Laminate) or Viton | Silanes penetrate standard nitrile over time. Laminates provide >8hr breakthrough protection. |
| Body Protection | Flame-Resistant (FR) Lab Coat | FR Lab Coat + Chemical Apron | Standard poly-blend coats melt into skin during flash fires. FR cotton self-extinguishes. |
| Respiratory | Fume Hood (No respirator needed) | Full-face Respirator (Organic Vapor + Particulate) | Only if hood failure occurs or spill is outside containment. |
Visualizing the Safety Logic
The following diagram outlines the decision-making process for selecting PPE and handling procedures based on the state of the chemical.
Figure 1: Risk-based decision logic for PPE selection, emphasizing the escalation to high-level PPE during open handling due to moisture reactivity.
Operational Protocols: The Self-Validating System
A "self-validating" protocol includes checkpoints that force the user to verify safety before proceeding.
Protocol A: Safe Transfer (Syringe/Cannula)
Objective: Transfer DEMS without moisture introduction.
-
Pre-Validation: Verify the receiving vessel is dry and under inert gas. Check fume hood flow monitor.
-
PPE Donning: Put on FR coat, adjust safety goggles. Don inner nitrile gloves (inspection layer) and outer nitrile gloves (sacrificial layer).
-
Pressure Equalization: Insert a bleed needle (vented to an oil bubbler or inert line) into the reagent bottle septum before withdrawing liquid.
-
Why? Withdrawing liquid creates a vacuum. If the needle leaks, moist air is sucked in, generating
inside the stock bottle.
-
-
Transfer: Withdraw liquid. If resistance is felt, stop. Do not force.
-
Post-Transfer: Wipe the septum with a dry tissue. Cap the needle immediately.
Protocol B: Quenching & Disposal (Critical)
Objective: Neutralize reactive Si-H bonds without creating a pressure bomb.
WARNING: Never place unquenched Diethoxymethylsilane directly into a solvent waste container. The headspace will pressurize with Hydrogen gas, causing the bottle to burst.
-
Setup: Use a wide-mouth beaker in the fume hood.
-
Dilution: Dilute the waste material with a non-protic solvent (e.g., Hexane or Toluene) to 10-20% concentration.
-
Controlled Hydrolysis:
-
Add a dilute solution of aqueous NaOH (10%) or simply water dropwise to the stirred silane solution.
-
Observation: Look for bubbling (
gas).
-
-
Venting Period: Allow the mixture to stir open in the hood for at least 2 hours until bubbling ceases.
-
Disposal: Only after bubbling stops, transfer to the "Organic Solvents" waste stream. Leave the waste cap loosely threaded for 24 hours if permitted by EHS policy.
Emergency Response Workflow
Figure 2: Emergency response logic. Note the specific prohibition of paper towels, which can ignite due to heat of hydrolysis.
References
-
PubChem. (n.d.). Diethoxymethylsilane Compound Summary (CID 6327387). National Center for Biotechnology Information. Retrieved from [Link]
-
Gelest, Inc. (2020).[1] Silanes and Silicones: Safe Handling and Storage. Gelest Technical Guides. Retrieved from [Link] (General handling of hydridosilanes).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
